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Indacaterol interMediate

Cat. No.: B12319958
M. Wt: 482.6 g/mol
InChI Key: OTINTMLHLKCOBW-UHFFFAOYSA-N
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Description

Significance of Indacaterol Intermediates in Active Pharmaceutical Ingredient (API) Synthesis

One of the pivotal intermediates in many synthetic routes is 8-(benzyloxy)-5-((R)-2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one. googleapis.comgoogle.com The correct formation and purification of this compound are essential as it directly precedes the final debenzylation step to yield Indacaterol. googleapis.com The challenges in its synthesis, such as the formation of regioisomers and other impurities, highlight the significance of controlling the reaction at this intermediate stage. google.com In fact, the reaction of an epoxide intermediate, 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one, with the amine intermediate, 2-amino-(5,6-diethyl)-indan, is a crucial coupling step that can lead to a mixture of desired and undesired products. googleapis.comgoogle.com The purity of the resulting intermediate directly impacts the quality of the final API. google.com

Evolution of Academic and Industrial Research in Indacaterol Intermediate Synthesis Methodologies

The synthetic methodologies for producing Indacaterol intermediates have evolved significantly since the initial disclosure of the compound. Early synthetic routes, while effective for initial discovery and development, often presented challenges for large-scale industrial production, such as the use of expensive reagents, complicated purification methods like silica (B1680970) gel chromatography, and the generation of significant impurities. google.compatsnap.com

The initial synthesis described in patent literature involved the reaction of an epoxide, 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one, with 2-amino-(5,6-diethyl)-indan. googleapis.com This reaction was not highly regioselective, leading to the formation of impurities that were difficult to separate. google.com The purification of the resulting intermediate often required flash chromatography, a technique that is not ideal for industrial-scale manufacturing due to the large volumes of solvents required. googleapis.comgoogle.com

Subsequent research focused on overcoming these limitations. One key development was the avoidance of column chromatography by forming acid addition salts of the intermediate, which allowed for purification through crystallization. google.com For example, the benzoic acid salt of 8-(benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one was used to purify the desired regioisomer, although yields were sometimes moderate. googleapis.comgoogle.com

More recent innovations have introduced entirely new intermediates and synthetic pathways. One such approach involves the use of a compound of formula IV, which is then reduced and debenzylated to give Indacaterol. google.comgoogle.com This route was developed to avoid the problematic reaction between an epoxide and a primary amine, thereby reducing the formation of byproducts. google.comgoogle.com Other advancements include the use of different protecting groups for the hydroxyl functions to improve selectivity and yield. google.com For instance, silyl (B83357) protecting groups have been employed. google.com The evolution of these methodologies reflects a continuous drive towards more efficient, cost-effective, and scalable processes suitable for commercial manufacturing. googleapis.com

Synthetic Milestone Key Intermediates Process Challenge Improvement/Innovation Reference
Initial Synthesis8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one; 2-amino-(5,6-diethyl)-indanLow regioselectivity, formation of impurities, use of flash chromatography for purification.Established the fundamental synthetic route. googleapis.comgoogle.com
Purification Improvement8-(benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2-oneTedious purification of the intermediate.Formation of acid addition salts (e.g., benzoate (B1203000) salt) to enable purification by crystallization, avoiding column chromatography. googleapis.comgoogle.com
Novel Intermediate RouteA compound of formula IV (an N-benzylated ketone intermediate)Byproducts from the epoxide-amine reaction in earlier routes.A new synthetic pathway avoiding the epoxide ring-opening step, leading to fewer byproducts. google.comgoogle.com
Process OptimizationSilyl protected bromo compound; 5,6-Diethyl-2-amino indaneCost and complexity of large-scale production.Development of economically significant processes for industrial scale, achieving high purity (>99.5%). google.com

Defining the Scope of this compound Studies within Process Chemistry

Within the realm of process chemistry, the study of Indacaterol intermediates is focused on the development of safe, robust, scalable, and economically viable manufacturing processes. googleapis.compatsnap.com The primary goal is to translate a laboratory-scale synthesis into a large-scale industrial operation without compromising the quality and purity of the final API. googleapis.com

A major area of focus is the management and control of impurities. This includes understanding the reaction mechanisms that lead to the formation of byproducts, such as regioisomers or dimers, and developing reaction conditions that minimize their formation. google.comgoogle.com For example, research has shown that avoiding strongly alkaline conditions during the coupling of the epoxide and amine moieties can reduce the generation of certain impurities. google.com The development of analytical methods to detect and quantify these impurities is also a critical aspect of process chemistry.

Another key consideration is the selection of reagents, solvents, and catalysts that are suitable for large-scale production. googleapis.com This involves a move away from expensive or hazardous materials towards more cost-effective and environmentally benign alternatives. googleapis.com The physical properties of the intermediates, such as their crystallinity and solubility, are also important as they affect the ease of isolation and purification. googleapis.com A process that yields a highly crystalline intermediate is often preferred as it can be purified by simple filtration and washing, thus avoiding more complex and costly techniques. googleapis.com

Furthermore, process chemistry is concerned with optimizing reaction parameters such as temperature, pressure, reaction time, and the order of addition of reagents to maximize yield and throughput. googleapis.com The goal is to develop a process that is not only efficient but also reproducible and well-controlled, ensuring consistent product quality from batch to batch. googleapis.com The development of a process for Indacaterol with a purity of over 99.5% and suitability for industrial production illustrates the successful application of these process chemistry principles. google.com

Process Chemistry Objective Specific Challenge in this compound Synthesis Example of a Solution/Approach Reference
Impurity Control Formation of regioisomers and dimers during the coupling of the epoxide and amine intermediates.Optimization of reaction conditions (e.g., avoiding strong bases); Development of purification methods via salt formation. google.comgoogle.com
Scalability and Cost-Effectiveness Use of expensive reagents and purification methods (e.g., chromatography) not suitable for large-scale production.Introduction of new, more economical synthetic routes; Replacing chromatography with crystallization. googleapis.comgoogle.compatsnap.com
Process Robustness and Safety Ensuring consistent yield and purity on a large scale; Handling of potentially hazardous reagents.Detailed optimization of reaction parameters (temperature, solvents); Selection of safer reagents and process conditions. googleapis.com
Final Product Quality Ensuring the final API meets stringent purity requirements.Development of highly pure crystalline intermediates that can be easily purified. google.comgoogleapis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N2O3 B12319958 Indacaterol interMediate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-18-28(34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINTMLHLKCOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Indacaterol Intermediates

Conventional Synthetic Routes to Indacaterol Intermediates

Conventional approaches to synthesizing Indacaterol intermediates can be broadly categorized into linear and convergent strategies. While a purely linear synthesis of the final molecule is often inefficient, the individual key intermediates are themselves constructed through linear sequences.

Linear Synthesis Approaches and Their Limitations

The synthesis of the individual building blocks of Indacaterol follows linear pathways. For example, the preparation of the 5,6-diethyl-2,3-dihydro-1H-inden-2-amine intermediate can be achieved through a multi-step sequence, which may include steps like Friedel-Crafts acylation and subsequent reductions. researchgate.net

Convergent Synthesis Strategies for Key Indacaterol Intermediates

Convergent synthesis, where complex fragments are synthesized independently and then combined, is the preferred strategy for Indacaterol. ox.ac.ukmit.edu This approach maximizes efficiency by allowing for the parallel construction of the key quinolinone and aminoindan intermediates. researchgate.netacs.org

The most common convergent step is the reaction between an electrophilic quinolinone derivative and the nucleophilic 5,6-diethyl-2-aminoindan. As mentioned, the reaction of an epoxide intermediate with the amine is a well-documented pathway. To overcome the limitations of this route, alternative convergent strategies have been developed.

One improved process avoids the epoxide intermediate altogether, thereby preventing the formation of associated regioisomeric impurities. google.comgoogleapis.com This method involves reacting a haloacetyl intermediate, such as 5-(2-bromo-acetyl)-8-benzyloxy-1H-quinolin-2-one, with 2-amino-5,6-diethylindan. The resulting keto-amine intermediate is then reduced to form the final protected Indacaterol structure. This approach offers milder reaction conditions and avoids the formation of dimers and regioisomers, leading to higher yields (over 70-80%) and simplified purification. google.comgoogleapis.com Another reported route also starts with a bromoacetyl quinolinone derivative, which is reacted with the aminoindan, followed by a chiral reduction of the ketone. google.com

Convergent Strategy Key Intermediates Primary Limitation/Advantage Reference
Epoxide Ring-Opening(R)-5-oxiranyl-8-benzyloxy-quinolin-2(1H)-one + 5,6-diethyl-2,3-dihydro-1H-indene-2-amineLimitation: Forms up to 20% regioisomeric impurities, requiring extensive purification. , google.com
Haloacetyl Coupling & Reduction5-(2-bromoacetyl)-8-(benzyloxy)quinolin-2(1H)-one + 5,6-diethyl-2,3-dihydro-1H-inden-2-amineAdvantage: Avoids epoxide-related impurities, leading to higher yields and simpler purification. google.com, googleapis.com

Asymmetric Synthesis of Chiral Indacaterol Intermediates

The therapeutic activity of Indacaterol resides in the (R)-enantiomer. Therefore, controlling the stereochemistry at the hydroxyl-bearing carbon of the ethanolamine (B43304) linker is of paramount importance. This is achieved through asymmetric synthesis, primarily using either chiral auxiliaries or asymmetric catalysis.

Application of Chiral Auxiliaries in Enantioselective Intermediate Formation

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgwordpress.com After the desired chiral center has been created, the auxiliary is removed and can often be recycled. wikipedia.org Common examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org

In the context of Indacaterol synthesis, a chiral auxiliary could be employed to establish the stereochemistry of one of the key intermediates before the convergent coupling step. For instance, a prochiral ketone precursor could be derivatized with a chiral auxiliary, such as trans-2-phenyl-1-cyclohexanol, to guide a stereoselective reduction or alkylation, thereby setting the absolute configuration of a precursor to the final ethanolamine side chain. wikipedia.org Similarly, auxiliaries developed by Schöllkopf are used to produce optically pure α-amino acids through diastereoselective alkylation of a masked glycine, a principle applicable to the synthesis of complex chiral amines. biosynth.com While specific applications of these named auxiliaries in large-scale Indacaterol synthesis are not prominently detailed in the provided literature, the underlying principle of temporarily inducing diastereoselectivity is a fundamental strategy in asymmetric synthesis. wordpress.com

Asymmetric Catalysis for Stereocontrolled Indacaterol Intermediate Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and widely used method for establishing stereocenters. nih.gov

A key application of this strategy in Indacaterol synthesis is the enantioselective reduction of a ketone intermediate to produce the required (R)-alcohol. Several catalytic systems have been developed for this transformation:

Oxazaborolidine Catalysts: One patented method involves the reduction of the intermediate 5-{2-[(N-benzyl-5,6-diethyl-2,3-dihydro-1H-indane-2-yl)amino]-acetyl}-8-benzyloxy-1H-quinoline-2-one. This ketone is reduced using a borane (B79455) solution in the presence of a chiral catalyst, (R)-2-methyl-CBS-oxazaborolidine, to stereoselectively yield the (R)-hydroxyl configuration. google.comgoogle.com

Chiral Metal Catalysts: Ruthenium-based complexes are also effective for the asymmetric synthesis of chiral alcohol intermediates for β2-adrenergic receptor agonists. acs.org These catalysts can provide high enantioselectivity in the reduction of ketone precursors.

Catalytic System Reaction Type Substrate Example Key Advantage Reference
(R)-2-methyl-CBS-oxazaborolidineAsymmetric Ketone Reduction5-{2-[...amino]-acetyl}-8-benzyloxy-1H-quinoline-2-oneWell-established chemical catalyst for high stereoselectivity. google.com, google.com
Keto-reductase (KRED)Enzymatic Ketone ReductionKetone precursor to the chiral alcohol side-chainHigh enantioselectivity (>99.9% ee), environmentally friendly, mild conditions. researchgate.net, researchgate.net
Chiral Ruthenium ComplexAsymmetric Ketone ReductionGeneric ketone intermediateHigh catalytic efficiency and enantioselectivity. acs.org

Control of Enantiomeric Purity in this compound Preparations

The therapeutic efficacy of Indacaterol is intrinsically linked to its (R)-enantiomer. google.com Consequently, establishing robust methods to control enantiomeric purity during the synthesis of its intermediates is of paramount importance.

A critical intermediate in many synthetic routes is (R)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one. Achieving high enantiomeric excess (e.e.) for this compound and its precursors is a primary focus. One established method involves the asymmetric reduction of a ketone precursor. For instance, the use of (R)-2-methyl-CBS-oxazaborolidine as a catalyst with a tetrahydrofuran-borane complex has been shown to produce the desired alcohol with an optical purity of over 99% e.e. through controlled stoichiometry.

Another key strategy for ensuring high enantiomeric purity is the purification of intermediates via diastereomeric salt formation. A patent describes a process for purifying 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one. google.com This method involves reacting the racemic or enantiomerically-enriched intermediate with a chiral acid, such as L-tartaric acid or dibenzoyl-L-tartaric acid, in a mixed solvent system of a water-miscible organic solvent (like acetone (B3395972) or ethanol) and water. google.com This process facilitates the precipitation of the desired diastereomeric salt, which can then be treated to yield the final product with an enantiomeric purity exceeding 99.0% e.e. google.comchemicalbook.com The use of a water/organic solvent mixture was found to be crucial for achieving high enantiomeric purity. google.com

High-Performance Liquid Chromatography (HPLC) and chiral HPLC are instrumental in monitoring and validating the enantiomeric purity at various stages of the synthesis, ensuring the final product meets stringent quality standards. google.comchemicalbook.com

Protecting Group Strategies in Complex this compound Synthesis

The synthesis of complex molecules like Indacaterol intermediates often necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. bham.ac.ukorganic-chemistry.org An effective protecting group strategy is crucial for achieving high yields and simplifying purification processes. bham.ac.uk

In the synthesis of Indacaterol, the hydroxyl and amino groups are key functionalities that often require protection. The benzyl (B1604629) group (Bn) is a commonly employed protecting group for both the phenolic hydroxyl group of the quinolinone core and the secondary amine. google.comgoogle.com For example, 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one utilizes a benzyl group to protect the 8-hydroxy position. google.com This protecting group is stable under various reaction conditions but can be readily removed in the final steps of the synthesis, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

The choice of protecting groups must be orthogonal, meaning that one group can be removed selectively without affecting others. organic-chemistry.orgnumberanalytics.com This allows for a stepwise deprotection and manipulation of different parts of the molecule. For instance, an amine might be protected with a Boc group, which is acid-labile, while a hydroxyl group is protected as a silyl (B83357) ether, which is removed with fluoride (B91410) ions. organic-chemistry.org This orthogonality provides synthetic flexibility. numberanalytics.com

Functional Group Common Protecting Groups Deprotection Conditions
Phenolic HydroxylBenzyl (Bn)Catalytic Hydrogenation (e.g., H2, Pd/C)
AmineBenzyl (Bn), TrifluoroacetylCatalytic Hydrogenation, Base
AlcoholSilyl ethers (e.g., TBDMS)Fluoride ion (e.g., TBAF)
AmineCarbamates (e.g., Boc)Acidic conditions

Novel and Emerging Synthetic Approaches for Indacaterol Intermediates

The quest for more efficient, sustainable, and cost-effective manufacturing processes has driven the exploration of novel synthetic methodologies for Indacaterol intermediates.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. youtube.comscielo.br This technology is being increasingly applied to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. scielo.br

In the context of Indacaterol synthesis, continuous flow processes can be particularly beneficial for reactions that are exothermic or require precise control over reaction parameters. For example, a key step in some routes is the aminolysis of an epoxide. scielo.br Performing this reaction in a heated flow system can significantly reduce reaction times and improve control over side reactions, leading to a purer product. scielo.br The ability to integrate in-line purification and monitoring can further streamline the manufacturing process. youtube.com Research has demonstrated the successful use of continuous flow for the synthesis of β-amino alcohols, a core structural motif in Indacaterol. scielo.br

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for the synthesis of chiral intermediates due to the high enantioselectivity and mild reaction conditions offered by enzymes. cardiff.ac.ukcore.ac.uk

For the synthesis of Indacaterol intermediates, ketone reductases (KREDs) have shown significant promise. lookchem.com These enzymes can reduce prochiral ketones to their corresponding chiral alcohols with exceptional enantiomeric excess (>99.5% e.e.). cardiff.ac.uklookchem.com This approach offers a green and efficient alternative to traditional chemical reductants. lookchem.com Studies have demonstrated the successful application of KREDs for the synthesis of chiral alcohol intermediates for a variety of APIs, including Indacaterol. lookchem.comacs.org Furthermore, monoamine oxidase (MAO-N) enzymes have been explored for the synthesis of quinoline (B57606) and 2-quinolone scaffolds, which are central to the structure of Indacaterol. acs.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and organometallic catalysis. ub.edu Chiral organocatalysts can be used to produce enantiomerically enriched intermediates for APIs.

For the synthesis of chiral amines, a key component of the Indacaterol structure, organocatalytic reductive amination has proven to be a highly effective strategy. d-nb.info Chiral phosphoric acids, for example, can be used to catalyze the formation of chiral intermediates. A telescoped continuous flow process utilizing an immobilized chiral phosphoric acid has been developed for the enantioselective synthesis of 1-aryl-1,3-diol precursors, which are structurally related to key Indacaterol intermediates. nih.gov This method highlights the potential of combining organocatalysis with continuous flow technology to create highly efficient and enantioselective synthetic processes. nih.gov

Process Chemistry and Optimization of Indacaterol Intermediate Production

Reaction Mechanism Elucidation for Key Indacaterol Intermediate Formation Steps

The synthesis of Indacaterol involves several key transformations, with the formation of its core structure depending on the precise coupling of two main intermediates: a chiral amino-indan derivative and a functionalized quinolinone epoxide. Understanding the mechanisms of these steps is fundamental to process control and optimization.

One of the most critical steps is the nucleophilic attack of the primary amine, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, on the electrophilic carbon of the epoxide ring of 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one. This reaction is a classic SN2-type epoxide ring-opening. The amine's lone pair of electrons attacks one of the two carbons of the oxirane ring. Steric hindrance generally directs the nucleophilic attack to the less substituted carbon atom of the epoxide, leading to the formation of the desired secondary amine linkage and a hydroxyl group. The reaction proceeds to yield the protected this compound, 8-(benzyloxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one.

Another pivotal step is the final debenzylation of this protected intermediate to yield Indacaterol. This is typically achieved via catalytic hydrogenolysis. The mechanism involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. The benzyl (B1604629) C-O bond is cleaved on the surface of the palladium catalyst through the addition of hydrogen, liberating the free 8-hydroxy group of the quinolinone ring and producing toluene (B28343) as a byproduct.

The stereochemistry of the final molecule is often established early in the synthesis through the asymmetric reduction of a prochiral ketone, such as 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one. This reduction is catalyzed by a chiral complex, often an oxazaborolidine catalyst (as in a Corey-Bakshi-Shibata reduction). The borane (B79455) (BH3) coordinates to the nitrogen atom of the catalyst, which in turn coordinates to the carbonyl oxygen of the ketone. This coordination pre-organizes the ketone in a specific orientation, allowing the hydride to be delivered selectively to one face of the carbonyl, thus generating the desired (R)-alcohol with high enantiomeric excess. This chiral alcohol is then converted to the corresponding chiral epoxide intermediate.

Kinetic Studies and Reaction Rate Optimization in Intermediate Processes

While specific kinetic data for this compound synthesis are often proprietary, the principles of kinetic studies are universally applied to optimize such pharmaceutical processes. The goal is to maximize the reaction rate, throughput, and yield while minimizing reaction time and the formation of impurities.

For the key hydrogenolysis (debenzylation) step, kinetic studies on analogous N-benzyl compounds using Pd/C catalysts have shown that the reaction rate can be significantly influenced by several parameters. researchgate.netnacatsoc.org

Hydrogen Pressure: Increasing the hydrogen pressure generally increases the rate of reaction by enhancing the concentration of adsorbed hydrogen on the catalyst surface, which is a key reactant in the hydrogenolysis mechanism.

Temperature: The reaction rate typically increases with temperature according to the Arrhenius equation. However, an optimal temperature must be determined, as excessively high temperatures can lead to side reactions, impurity formation, or catalyst degradation.

Catalyst Loading: The rate is often directly proportional to the amount of catalyst used. Optimization involves finding the lowest catalyst loading that provides a desirable reaction time to minimize cost and reduce potential issues with catalyst filtration and metal leaching.

Substrate Concentration: The effect of substrate concentration on the reaction rate can be complex and is often described by Langmuir-Hinshelwood models for heterogeneous catalysis. researchgate.net At low concentrations, the rate may be first-order, but at higher concentrations, the catalyst surface can become saturated, making the reaction zero-order with respect to the substrate.

Optimization of these parameters is crucial for developing a robust and efficient process. Design of Experiments (DoE) is a common statistical tool used to systematically study the effects of multiple variables simultaneously to identify optimal operating conditions.

Table 1: Conceptual Parameters for Reaction Rate Optimization in Debenzylation This table is illustrative and based on general principles of hydrogenation kinetics.

Parameter Low Setting High Setting Potential Effect on Rate Optimization Goal
H₂ Pressure 1 bar 10 bar Increase Maximize rate without compromising safety or selectivity.
Temperature 25 °C 65 °C Increase Achieve target reaction time; avoid impurity formation.
Catalyst Loading 1% w/w 10% w/w Increase Minimize loading for cost-effectiveness and easy work-up.

Catalyst Selection, Design, and Performance Evaluation for Intermediate Transformations

Catalysis is at the heart of modern pharmaceutical synthesis, enabling efficient and selective transformations. The production of Indacaterol intermediates relies on both homogeneous and heterogeneous catalytic systems.

Homogeneous catalysts are crucial for establishing the critical chirality in the Indacaterol structure. The asymmetric reduction of the prochiral ketone intermediate is a prime example. wikipedia.org Transition metal complexes, particularly those of Ruthenium, Rhodium, and Iridium, coordinated with chiral ligands, are highly effective for this transformation. nih.gov These catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. The choice of metal and ligand is critical for achieving high enantiomeric excess (ee). For instance, Ru-BINAP systems are classic examples used in asymmetric ketone hydrogenation. wikipedia.org The catalyst facilitates the transfer of hydrogen from a source (like H₂ gas or isopropanol) to the ketone in a highly stereocontrolled manner.

Heterogeneous catalysts are workhorses in industrial pharmaceutical synthesis due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. In the synthesis of the this compound, the most prominent use of a heterogeneous catalyst is Palladium on carbon (Pd/C) for the hydrogenolysis of the benzyl protecting group. nacatsoc.org

The performance of Pd/C can be influenced by several factors:

Palladium Loading: Typically ranges from 3% to 10% by weight. Higher loading can increase reaction rates but also costs.

Support Material: Activated carbon is standard, but other supports like alumina (B75360) or silica (B1680970) can be used to modulate activity and selectivity. researchgate.net

Catalyst Preparation Method: This affects the metal dispersion and particle size, which in turn impacts catalytic activity.

Proper selection and control of these catalyst properties are essential to ensure high conversion, high selectivity (minimizing undesired side reactions like aromatic ring reduction), and process consistency. nacatsoc.org

For the homogeneous asymmetric hydrogenation step, the design and tuning of the chiral ligand are paramount for achieving high enantioselectivity. nih.govsigmaaldrich.com The ligand creates a chiral environment around the metal center, which dictates how the substrate can approach and bind, thereby controlling the stereochemical outcome of the reaction.

Ligand design involves modifying their electronic and steric properties:

Electronic Effects: Electron-donating or electron-withdrawing groups on the ligand can influence the reactivity of the metal center.

Steric Effects: Bulky substituents on the ligand can create a well-defined chiral pocket that effectively discriminates between the two prochiral faces of the ketone substrate.

A variety of ligand families have been developed for asymmetric ketone reduction, including diphosphines (e.g., BINAP), diamines, and amino alcohols. wikipedia.orgnih.gov The modular nature of many ligands allows for systematic tuning to find the optimal catalyst for a specific substrate, maximizing both yield and enantiomeric purity of the resulting chiral alcohol intermediate. nih.govmdpi.com

Table 2: Representative Chiral Ligand Families for Asymmetric Ketone Reduction

Ligand Family Metal Key Structural Feature Typical Performance
BINAP Ru, Rh C₂-symmetric biaryl diphosphine Excellent ee (>98%) for aromatic ketones.
P,N,O-type Ligands Ir Tridentate with phosphorus, nitrogen, and oxygen donors High activity and enantioselectivity. mdpi.com
TsDPEN Ru, Ir C₂-symmetric diamine High efficiency in transfer hydrogenation.

Solvent System Rationalization and Optimization in this compound Synthesis

The choice of solvent is a critical parameter in process chemistry, impacting reaction rates, selectivity, solubility of reactants and products, and ease of work-up. In the multi-step synthesis of Indacaterol intermediates, different solvents are optimized for each transformation.

For the palladium-catalyzed debenzylation step, a range of solvents are employed, including alcohols (methanol, ethanol), esters (ethyl acetate), and ethers (tetrahydrofuran). The solvent can significantly influence the reaction. For example, studies have shown that the identity of the solvent can alter the energetics of hydrogen adsorption on the palladium surface, changing the hydrogenation rate by as much as an order of magnitude. pnnl.gov Polar solvents can accelerate both debenzylation and dehalogenation reactions. researchgate.net However, safety considerations are also crucial; alcoholic solvents have been linked to an increased risk of pyrophoricity of the spent Pd/C catalyst upon exposure to air. acs.orgacs.org

In the epoxide ring-opening step, solvents like acetonitrile (B52724) or butanone are often used. The choice is based on ensuring sufficient solubility for both the quinolinone epoxide and the amino-indan intermediate, while facilitating the reaction at an optimal temperature (e.g., 70-110 °C) without causing degradation.

The optimization of a solvent system involves balancing several factors:

Solubility: All reactants and catalysts must be sufficiently soluble.

Reactivity: The solvent should not react with any reagents but can influence reaction kinetics and selectivity.

Process Safety: Flammability, toxicity, and potential for hazardous side reactions must be considered.

Downstream Processing: The solvent's boiling point and miscibility properties affect the ease of product isolation and purification.

Environmental Impact: "Greener" solvents are increasingly preferred to minimize environmental footprint.

Table 3: Solvents Employed in Key this compound Synthesis Steps

Reaction Step Common Solvents Rationale for Selection
Asymmetric Reduction Tetrahydrofuran (THF), Dichloromethane (DCM) Good solubility for substrates and catalysts; generally inert under reaction conditions.
Epoxide Ring Opening Acetonitrile, Butanone, Dimethylformamide (DMF) Aprotic polar solvents that facilitate SN2 reactions; allow for higher reaction temperatures.

Impact of Solvent Choice on Reaction Rate and Selectivity

The choice of solvent is a critical factor in the synthesis of Indacaterol intermediates, profoundly influencing reaction kinetics and the profile of impurities. Solvents affect the solubility of reactants, the stabilization of transition states, and can participate in the reaction mechanism, thereby altering the rate and selectivity. tutorchase.comtutorchase.com

In the key coupling reaction to form a protected this compound, various organic solvents have been utilized. The reaction often involves the condensation of an 8-protected-5-(bromoacetyl)-quinolinone derivative with 2-amino-5,6-diethylindan. google.comgoogle.com The polarity and solvating ability of the medium are crucial for facilitating this SN2-type reaction. wikipedia.org

Polar aprotic solvents are frequently preferred as they can dissolve the reactants and stabilize charged intermediates, which can accelerate the reaction rate. researchgate.net For instance, solvents such as acetonitrile, butanone, and dimethylformamide (DMF) have been found to be effective. google.com The use of acetonitrile, in particular, is noted in several synthetic routes. google.comgoogle.com

The table below illustrates the impact of different solvents on a key intermediate synthesis step, based on findings from patent literature.

Table 1: Effect of Solvent on this compound Synthesis

Solvent Reactant 1 Reactant 2 Conditions Outcome/Observation Reference
Acetonitrile 8-benzyloxy-5-(bromoacetyl)-1H-quinolin-2-one N-benzyl-2-amino-5,6-diethylindan 80°C, 24 hours (with K₂CO₃, KI) Successful coupled reaction to form the intermediate. google.com
Butanone Compound of formula I (protected bromo-quinolinone) Compound of formula II (2-amino-5,6-diethylindan) 70-110°C, 2-10 hours Cited as a useful solvent for the reaction. google.com
Dimethylformamide (DMF) Compound of formula I (protected bromo-quinolinone) Compound of formula II (2-amino-5,6-diethylindan) 70-110°C, 2-10 hours Cited as a useful solvent for the reaction. google.com
Tetrahydrofuran (THF) / Toluene Not specified Not specified Not specified Used in subsequent purification/salt formation steps. google.com
Methanol / Dichloromethane Protected this compound Hydrogen (for debenzylation) Not specified Used as a solvent system for the hydrogenation step. google.comgoogleapis.com

The purification of the intermediate is also heavily dependent on solvent choice. One prior art process yielded a reaction mixture containing only about 60% of the desired intermediate, necessitating purification by silica gel chromatography, which is undesirable for industrial synthesis due to the large volumes of solvent required. newdrugapprovals.orggoogleapis.com Later process improvements focus on purification via salt formation, which involves changing solvents to facilitate precipitation of a purified intermediate salt. Solvents such as ethyl acetate, isopropanol (B130326), and ethanol (B145695) are preferred for this precipitation step. google.com

Exploration of Green Solvent Alternatives for Intermediate Production

The pharmaceutical industry is increasingly focused on sustainable manufacturing, prompting research into green solvent alternatives to replace those with environmental, health, or safety concerns. nih.gov Solvents like dimethylformamide (DMF), commonly used in synthesis, are now recognized as substances of high concern due to their reproductive toxicity. whiterose.ac.uk

While specific research on green solvents for this compound synthesis is not extensively published, general principles of green chemistry can be applied. The goal is to replace hazardous solvents with safer, more sustainable alternatives without compromising reaction efficiency. Potential green alternatives to polar aprotic solvents like DMF include cyrene, dimethyl sulfoxide (B87167) (DMSO) (though it has its own challenges), and ionic liquids. whiterose.ac.uk

For solvent systems used in purification and hydrogenation, such as dichloromethane, greener alternatives are actively sought. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is often a suitable replacement for THF and dichloromethane. Ethers like cyclopentyl methyl ether (CPME) are also considered greener options due to their high boiling points, low water miscibility, and stability.

The selection of a green solvent is a multi-faceted decision, as illustrated in the comparative table below.

Table 2: Comparison of Conventional and Potential Green Solvents

Conventional Solvent Primary Use in Synthesis Associated Hazard Potential Green Alternative Key Benefits of Alternative
Dimethylformamide (DMF) Reaction solvent Reprotoxic, high boiling point Cyrene Biodegradable, derived from cellulose
Dichloromethane (DCM) Extraction, chromatography, reaction solvent Suspected carcinogen, volatile organic compound (VOC) 2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point (less volatile), derived from biomass
Acetonitrile Reaction solvent, chromatography Flammable, toxic Acetonitrile (from biomass routes) Reduced fossil fuel dependence
Tetrahydrofuran (THF) Reaction solvent Forms explosive peroxides 2-Methyltetrahydrofuran (2-MeTHF) Less prone to peroxide formation

The implementation of such solvents would require re-optimization of the entire process, including reaction temperature, pressure, and catalyst choice, to ensure that yield and purity are maintained or improved.

Parameter Optimization for Enhanced Yield and Selectivity of Indacaterol Intermediates

Temperature is a critical parameter that directly affects reaction rates and the formation of by-products. For the synthesis of Indacaterol intermediates, the reaction temperature is carefully controlled to ensure the desired reaction proceeds efficiently without significant degradation or side reactions.

In the coupling reaction between the quinolinone and aminoindan moieties, temperatures are typically elevated to drive the reaction to completion in a reasonable timeframe. One process specifies a temperature range of 70 to 110°C, with a duration of 2 to 10 hours, highlighting a balance between reaction speed and impurity formation. google.com Another patented process describes reacting the components at 80°C for 24 hours. google.com Higher temperatures can favor the formation of impurities, such as dimers formed by a second addition of the product with another quinolone epoxide in older synthetic routes. google.com

Conversely, subsequent steps like purification by precipitation or the final hydrogenation to remove protecting groups are often conducted at lower temperatures. For instance, after hydrogenation, the precipitation of the Indacaterol free base is achieved by cooling the isopropanol solution to 0-5°C to maximize the recovery of the solid product. google.com

While many steps in the synthesis of Indacaterol intermediates are performed at atmospheric pressure, certain reactions, particularly catalytic hydrogenation, are sensitive to pressure. The debenzylation step, where a benzyl protecting group is removed to yield the final Indacaterol base, is often carried out under a hydrogen atmosphere.

One documented procedure specifies using hydrogen at an overpressure of 0.3 bar. newdrugapprovals.org This relatively low pressure is sufficient to facilitate the reaction with a Palladium on carbon (Pd/C) catalyst. The use of higher pressures could potentially accelerate the reaction but may also increase the risk of over-reduction or other side reactions, and it necessitates more specialized industrial equipment. The optimization of hydrogen pressure is a key consideration for ensuring a safe, efficient, and selective deprotection on a large scale.

The precise control of reagent concentration and the molar ratio of reactants is fundamental to maximizing the yield of the desired intermediate and minimizing unreacted starting materials and by-products. In the synthesis of a key this compound, the molar ratio between the N-benzyl protected aminoindan (Formula II compound) and the bromoacetyl quinolinone derivative (Formula III compound) is preferably maintained close to stoichiometric, for example, in a range of 1:0.7 to 1:1.3. google.com

The addition of a base, such as potassium carbonate (K₂CO₃) or triethylamine, is also crucial. The amount of base is typically related to the quantity of the limiting reagent. One process specifies using an amount of base that is 0.6 to 2.0 equivalents of the Formula II compound. google.com This ensures that the acidic by-product (HBr) generated during the reaction is neutralized, preventing potential side reactions and driving the equilibrium towards the product. Careful control of stoichiometry prevents the formation of impurities that can be difficult to remove in later stages, which is a significant challenge in industrial production. newdrugapprovals.org

Scale-Up Considerations and Industrialization Challenges in this compound Synthesis

Translating a laboratory-scale synthesis of an this compound to large-scale industrial production presents numerous challenges. evotec.com These challenges span chemical, engineering, and regulatory domains. shyzchem.com

One of the primary historical challenges in Indacaterol synthesis was the purification of intermediates. newdrugapprovals.org Early routes produced significant impurities, including isomers and dimers, which required tedious purification by silica gel chromatography. google.comnewdrugapprovals.org This method is not viable for industrial production due to the high cost, large solvent volumes, and significant waste generation. The development of processes that allow for purification by crystallization or salt formation was a critical step towards industrialization, as this method is more scalable, cost-effective, and environmentally friendly. google.com

Key scale-up and industrialization challenges include:

Process Robustness: Ensuring the reaction consistently produces the intermediate with the required purity and yield when scaled up. This involves defining critical process parameters and their acceptable ranges. evotec.com

Impurity Profile Management: Controlling the formation of process-related impurities is crucial. Impurities that are easily removed at the lab scale may become problematic at an industrial scale. Regulatory bodies require a thorough understanding and control of the impurity profile.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant heat transfer challenges in large reactors, potentially leading to runaway reactions or incomplete conversion.

Material Handling: The physical properties of the intermediates, such as their solid-state form (crystalline vs. amorphous), can affect their isolation, drying, and storage stability. scispace.com Processes have been developed to isolate the Indacaterol free base as a stable, solid form, which was previously considered not viable. google.com

Solvent Handling and Recovery: The large volumes of solvents used in industrial production necessitate efficient recovery and recycling systems to minimize cost and environmental impact. The move towards precipitation-based purifications from solvents like isopropanol is advantageous in this regard. google.com

Regulatory Compliance: All aspects of the manufacturing process must comply with Good Manufacturing Practice (GMP) guidelines, which requires extensive documentation, process validation, and quality control. shyzchem.com

Overcoming these challenges requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and analytical chemistry to develop a process that is not only efficient but also safe, robust, and sustainable.

Impurity Profiling and Control in Indacaterol Intermediate Processes

Identification and Structural Characterization of Process-Related Impurities in Indacaterol Intermediates

The identification of impurities is the foundational step in controlling them. Modern analytical techniques are crucial for detecting, isolating, and elucidating the structures of these undesired compounds. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for impurity profiling and quantification in Indacaterol synthesis. daicelpharmastandards.com

Several process-related impurities and by-products have been identified during the synthesis of Indacaterol intermediates. These are often structurally similar to the main compound and can arise from side reactions or impure starting materials. The structural elucidation of these molecules is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. daicelpharmastandards.comconicet.gov.ar Forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) are also performed to identify potential degradants, with three degradation products (DPs) being identified under acidic, basic, and neutral hydrolytic conditions for Indacaterol. nih.govresearchgate.net

Some of the key process-related substances and potential impurities identified in the synthesis pathways of Indacaterol intermediates are listed below.

Table 1: Identified Process-Related By-products and Substances

Compound Name CAS Number Molecular Formula Role/Type
Benzyl (B1604629) Indacaterol 435273-75-9 C₃₁H₃₄N₂O₃ Process Intermediate/Impurity
8-Benzyloxy-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone 530084-79-8 C₁₈H₁₆BrNO₃ Process Intermediate/Impurity
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride 312753-53-0 C₁₃H₂₀ClN Starting Material/Impurity
5-(2R)-2-Oxiranyl-8-benzyloxy-2(1H)-quinolinone Not Available C₁₈H₁₅NO₃ Key Intermediate

Data sourced from various chemical suppliers and research articles. daicelpharmastandards.comsynzeal.com

Indacaterol possesses a chiral center, making the control of stereochemistry critical. The desired therapeutic agent is the (R)-enantiomer. Consequently, the (S)-Indacaterol is considered a chiral impurity. The stereocenter is typically introduced early in the synthesis, and its stereochemical purity must be maintained and controlled throughout the subsequent steps. europa.eu Chiral HPLC methods are employed to determine the enantiomeric purity of intermediates and the final API. google.com Formation of the (S)-isomer can occur if the chiral control in the asymmetric synthesis step is not absolute or if racemization occurs under certain reaction or purification conditions. Control of the S-isomer is managed in the initial steps of the synthesis and monitored in subsequent intermediates and the final active substance using normal phase HPLC. europa.eu

Table 2: Key Isomeric Impurity

Impurity Name CAS Number Chemical Name

Data sourced from BOC Sciences and Daicel Pharma Standards. daicelpharmastandards.com

During the synthesis of Indacaterol, particularly in the condensation step, the formation of dimeric and other oligomeric impurities is a significant concern. googleapis.com A notable dimer impurity arises from a secondary reaction where the initially formed intermediate product undergoes another addition reaction with a second molecule of the quinolone epoxide starting material. googleapis.comnewdrugapprovals.orggoogleapis.com The reaction conditions, such as high temperatures (110°C or more) and extended reaction times, can favor the formation of these and other impurities. googleapis.comnewdrugapprovals.org

Table 3: Known Dimer Impurity

Impurity Name Molecular Formula Chemical Name

The formation of this dimer is cited as a significant impurity in patent literature. googleapis.com

The mechanism of oligomerization often involves reactive intermediates that can self-condense or react with other species in the mixture. nih.govnih.gov Controlling stoichiometry, temperature, and reaction time is crucial to minimize the formation of these higher molecular weight by-products.

Residual impurities from various stages of the manufacturing process must be rigorously controlled. These include unreacted starting materials, reagents, solvents, and catalysts.

Residual Solvents : The synthesis of Indacaterol intermediates utilizes various organic solvents such as methanol, isopropanol (B130326), acetonitrile (B52724), dimethylformamide (DMF), toluene (B28343), and dichloromethane. google.comgoogleapis.comgoogleapis.com These solvents are classified based on their toxicity, and their residual limits in the final API are strictly regulated by guidelines such as ICH Q3C. Analytical techniques, primarily headspace gas chromatography (GC), are used for their detection and quantification. nih.gov

Residual Catalysts : Catalysts, such as palladium on carbon (Pd/C) used for debenzylation steps, are common in the synthesis. google.com It is essential to ensure their effective removal from the final product, as residual metals can be toxic and may also affect the stability of the drug substance.

Residual Reagents : Unreacted starting materials like 2-amino-5,6-diethylindane or reagents such as diisopropylethylamine and sodium iodide can persist as impurities if the reaction is incomplete or purification is inadequate. googleapis.com

Mechanistic Understanding of Impurity Formation in Indacaterol Intermediate Synthesis Pathways

A key step in the synthesis of Indacaterol involves the coupling of an amine intermediate, 2-amino-(5,6-diethyl)-indan, with an epoxide intermediate, 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one. googleapis.comgoogle.com A primary mechanism for impurity formation in this process is the non-regioselective opening of the epoxide ring. newdrugapprovals.orggoogleapis.comgoogle.com

The nucleophilic attack by the amine can occur at either of the two carbons of the oxirane ring. While the desired product results from the attack at the less sterically hindered carbon, a competing reaction involves an attack at the secondary carbon of the epoxide. googleapis.comnewdrugapprovals.org This lack of regioselectivity leads to the formation of a significant regioisomeric impurity. googleapis.comgoogleapis.com The reaction mixture at this stage may contain only 60% to 80% of the desired intermediate, necessitating extensive purification. googleapis.comgoogle.com

Furthermore, as mentioned in section 4.1.3, the dimer impurity is formed when the secondary amine of the newly formed this compound acts as a nucleophile and attacks another molecule of the epoxide, leading to a dimeric structure. googleapis.com High reaction temperatures are known to promote the formation of both the regioisomer and the dimer. googleapis.comnewdrugapprovals.org

Strategic Approaches for Impurity Mitigation and Reduction during this compound Production

Effective control of impurities is achieved through a multi-faceted strategy encompassing process optimization, purification techniques, and stringent material controls. registech.comveeprho.com

Process Optimization : Optimizing reaction conditions is a primary strategy to minimize impurity formation. This includes careful control of temperature, reaction time, and the stoichiometry of reactants to disfavor side reactions that lead to regioisomers and dimers. googleapis.comnewdrugapprovals.org For instance, replacing harsh solvents like DMF with alternatives such as acetonitrile can prevent the formation of impurities derived from solvent pyrolysis. nih.gov

Advanced Purification Techniques : Historically, tedious purification methods like silica (B1680970) gel chromatography were required to separate the desired intermediate from its closely related impurities, which is not ideal for industrial-scale production. googleapis.comgoogle.com A more effective industrial strategy involves the formation of acid addition salts (e.g., with tartaric acid or benzoic acid) of the crude intermediate. newdrugapprovals.org This allows for the selective crystallization and purification of the desired product, effectively purging the process of major impurities without resorting to chromatography. googleapis.comnewdrugapprovals.org

Crystallization and Isolation : The final isolation steps are crucial for ensuring high purity. The choice of solvent for crystallization and the control of precipitation conditions (e.g., temperature, cooling rate) can significantly impact the removal of trace impurities. For example, precipitating the Indacaterol free base from a methanol/dichloromethane mixture, followed by solvent exchange to isopropanol, has been shown to yield a product with greater than 99% purity. google.comgoogleapis.com

By implementing these strategic approaches, manufacturers can effectively control the impurity profile of Indacaterol intermediates, leading to a robust and reproducible process that consistently delivers a high-quality API.

Optimization of Reaction Conditions for Impurity Minimization

The formation of impurities during the synthesis of Indacaterol intermediates is highly dependent on the reaction conditions. oceanicpharmachem.com Optimizing these parameters is a primary strategy to minimize the generation of unwanted side products. Key variables that are often manipulated include temperature, reaction time, solvent, and the choice of catalyst or reagents. nih.govresearchgate.net

Research into the synthesis of Indacaterol has shown that gentler reaction conditions can lead to higher purity of the intermediates and the final product. google.com For example, in the synthesis of a key protected benzyl this compound, careful control of temperature and the equivalents of reagents can significantly reduce the formation of dimer and regioisomer impurities. google.com The goal of optimization is to find a balance that maximizes the yield of the desired product while keeping the formation of by-products to a minimum. nih.gov

A common approach to optimization is the Design of Experiments (DoE), a statistical method that allows for the systematic investigation of multiple variables simultaneously to identify the optimal conditions for a reaction. nih.gov This is often more efficient than the one-factor-at-a-time (OFAT) approach. nih.gov

Table 1: Impact of Reaction Parameters on Impurity Formation in Intermediate Synthesis

ParameterEffect on Impurity ProfileOptimization Strategy
TemperatureHigher temperatures can increase reaction rates but may also promote side reactions and degradation, leading to more impurities.Conducting the reaction at the lowest effective temperature to achieve a reasonable reaction rate while minimizing by-product formation.
Reaction TimeInsufficient time can lead to a high level of unreacted starting materials. Conversely, excessively long times can result in the formation of degradation products. scielo.brMonitoring the reaction progress using techniques like HPLC to determine the optimal endpoint where the product is maximized and impurities are minimized.
SolventThe polarity and proticity of the solvent can influence reaction pathways and the solubility of reactants and products, thereby affecting the impurity profile.Screening a variety of solvents to find one that provides the best balance of reactivity and selectivity. For instance, acetonitrile has been shown to be an effective solvent in some oxidative coupling reactions, offering a good balance between conversion and selectivity. scielo.br
Catalyst/ReagentsThe choice and concentration of catalysts and reagents are critical. Improper stoichiometry or reactive reagents can lead to a host of impurities. acs.orgSelecting highly selective catalysts and optimizing their loading. Using high-purity reagents to avoid introducing new impurities.

Impact of Raw Material and Starting Material Purity on Intermediate Impurity Profiles

The purity of the raw materials and starting materials used in the synthesis of an API is a cornerstone of quality control. researchgate.net Impurities present in these initial components can be carried through the synthetic process and may even react to form new, unexpected impurities in the Indacaterol intermediates. oceanicpharmachem.com Therefore, comprehensive quality control of starting materials is crucial. researchgate.net

For instance, if a starting material contains a structural isomer, this isomer could proceed through the reaction sequence to generate an isomeric impurity in the final intermediate that may be difficult to separate. To mitigate this, manufacturers employ high-purity raw materials and intermediates. This proactive approach simplifies purification processes at later stages and reduces the risk of final product contamination. Regulatory guidelines emphasize the need for thorough testing of starting materials to ensure their identity, purity, and quality before they are used in the manufacturing process. researchgate.net

Post-Synthesis Treatment Techniques for Impurity Removal from Intermediates

Following the chemical synthesis, a variety of purification techniques are employed to remove impurities from the crude this compound. The choice of method depends on the physicochemical properties of the intermediate and the impurities present.

Crystallization: This is a common and effective method for purifying solid intermediates. For impurities with low solubility, crystallization can effectively separate them from the desired product. The process involves dissolving the crude intermediate in a suitable solvent and then changing conditions (e.g., cooling, adding an anti-solvent) to induce crystallization of the pure compound, leaving impurities behind in the solvent.

Chromatography: Column chromatography is a powerful technique for separating complex mixtures. While often used at the laboratory scale, it can also be scaled up for industrial production to isolate intermediates from closely related impurities.

Extraction: Liquid-liquid extraction is used to separate the desired intermediate from impurities based on their differing solubilities in two immiscible liquid phases. nih.gov This can be integrated as an in-line purification step in a continuous flow synthesis process to remove by-products or excess reagents. nih.gov

Salt Formation: In cases where the intermediate is a base or an acid, forming a salt can be an effective purification step. For example, a protected this compound has been purified by forming its tartrate or succinate salt, which often results in a highly pure crystalline solid that can be easily filtered. google.com

Adsorption/Filtration: The use of adsorbents like activated charcoal or filtration agents can effectively remove certain types of impurities, such as catalysts or color-forming bodies. oceanicpharmachem.com

Table 2: Common Post-Synthesis Purification Techniques for Intermediates

TechniquePrinciple of SeparationApplication for Intermediates
CrystallizationDifference in solubility between the intermediate and impurities at varying temperatures or solvent compositions.Primary method for purifying solid intermediates to achieve high purity.
ExtractionDifferential partitioning of the intermediate and impurities between two immiscible liquid phases.Used to remove water-soluble or organic-soluble impurities from the main product stream.
Salt FormationConversion of the intermediate into a salt with different solubility and crystalline properties compared to impurities.Effective for purifying basic or acidic intermediates by selective precipitation.
ChromatographyDifferential adsorption or partitioning of components on a stationary phase as a mobile phase passes through.Used for separating structurally similar impurities that are difficult to remove by other means.

Advanced Trace Analysis Methodologies for Impurities in Indacaterol Intermediates

To ensure the purity of Indacaterol intermediates, highly sensitive and specific analytical methods are required to detect and quantify impurities at trace levels. intertek.com Regulatory guidelines often require that impurities present above a certain threshold (e.g., 0.1%) be identified and characterized. rroij.comalliedacademies.org The development of advanced analytical techniques has been crucial in meeting these stringent requirements.

The most widely used technique for impurity profiling in the pharmaceutical industry is High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. alliedacademies.org For Indacaterol and its related compounds, Reverse-Phase HPLC (RP-HPLC) methods have been specifically developed and validated according to ICH guidelines for the simultaneous quantification of multiple known impurities. savaglobal.com These methods are essential for routine quality control and stability testing. savaglobal.com

Table 3: Known Impurities of Indacaterol and their Analysis by RP-HPLC

Impurity NameRelative Retention Time (RRT)Detection Wavelength
INA-A~0.422210 nm
INA-B~1.277210 nm

Data sourced from a study on a triple combination product including Indacaterol. savaglobal.com

For the identification and structural elucidation of unknown impurities, hyphenated techniques are indispensable. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful techniques for impurity profiling. rroij.com It combines the separation power of LC with the high sensitivity and specificity of mass spectrometry. MS can provide the molecular weight of an impurity, which is often the first and most critical piece of information in the identification process. contractpharma.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain by-products. drug-dev.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structure elucidation. nih.gov While it traditionally requires a significant amount of sample, the development of capillary NMR and cryoprobes has made it possible to characterize impurities isolated at the microgram level. contractpharma.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the detection of elemental and inorganic impurities, such as residual metal catalysts from the manufacturing process, at very low levels. drug-dev.comapacsci.com

Thermogravimetric Analysis (TGA): TGA can be coupled with other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or MS to identify and quantify residual solvents that are evolved from a sample upon heating. drug-dev.com

These advanced methodologies provide a comprehensive toolkit for chemists to detect, identify, and quantify a wide range of potential impurities in Indacaterol intermediates, thereby ensuring the quality and safety of the final API.

Crystallization and Solid State Processing of Indacaterol Intermediates

Crystallization Process Design for Indacaterol Intermediate Purification and Isolation

In the industrial synthesis of complex molecules like Indacaterol, crystallization serves as a robust and scalable alternative to chromatographic purification methods. google.com The design of a crystallization process is a multi-faceted endeavor aimed at maximizing yield and purity while achieving desired physical characteristics in the isolated solid. nih.govnih.gov Key to this is the precise control of supersaturation, the driving force for both nucleation and crystal growth. vxppharma.com This can be achieved through several techniques, including solvent-antisolvent addition, controlled cooling, and solvent evaporation. crystalpharmatech.commit.edu

Selection and Optimization of Solvent-Antisolvent Crystallization Systems

Antisolvent crystallization is a widely used technique where a secondary solvent (the antisolvent), in which the intermediate is poorly soluble, is added to a solution of the intermediate. scispace.comijcea.org This addition reduces the solubility of the solute, creating the necessary supersaturation for crystallization to occur. crystallizationsystems.com The selection of an appropriate solvent/antisolvent system is crucial and is based on solubility profiles, miscibility, and the ability to produce the desired crystal attributes. researchgate.net

Process parameters must be carefully optimized to control the final product quality. researchgate.net These include:

Solvent to Antisolvent Ratio: This ratio directly impacts the final supersaturation level and, consequently, the crystallization yield. ijcea.org A higher ratio generally leads to a higher yield but may also risk precipitating impurities if not carefully controlled. crystallizationsystems.com

Addition Rate: The rate at which the antisolvent is added influences the rate of supersaturation generation. A rapid addition can lead to high local supersaturation, favoring rapid nucleation and the formation of small particles, whereas a slower rate allows for more controlled crystal growth. rsc.orgresearchgate.net

Temperature: Temperature affects the solubility of the intermediate in the solvent/antisolvent mixture. Lower temperatures typically decrease solubility, which can be leveraged to further enhance the yield. ijcea.org

Mixing: Adequate mixing is essential to ensure uniform distribution of the antisolvent and to prevent localized high supersaturation, which can lead to uncontrolled nucleation and agglomeration. nih.gov

The table below illustrates the impact of key parameters on the outcomes of an antisolvent crystallization process for a hypothetical this compound.

ParameterCondition ACondition BObserved Outcome for Condition AObserved Outcome for Condition B
Antisolvent Addition RateFast (e.g., 10 mL/min)Slow (e.g., 1 mL/min)Smaller mean particle size, higher nucleation rateLarger mean particle size, favors crystal growth
TemperatureLow (e.g., 5 °C)Ambient (e.g., 25 °C)Higher yield due to lower solubilityPotentially higher purity, lower yield
Solvent:Antisolvent RatioLow (e.g., 1:2)High (e.g., 1:4)Moderate yield, potentially larger crystalsHigh yield, risk of smaller particles

Controlled Cooling Crystallization for Intermediate Form Control

Controlled cooling crystallization involves dissolving the intermediate in a suitable solvent at an elevated temperature and then gradually reducing the temperature to decrease its solubility and induce crystallization. This method is particularly effective for controlling the polymorphic form of the product, as different polymorphs often have different nucleation and growth kinetics at varying temperatures. rsc.orgnih.gov

The cooling profile is the most critical parameter in this technique. continuuspharma.com A linear or programmed cooling rate can be employed to maintain a consistent level of supersaturation within the metastable zone, which promotes controlled crystal growth over spontaneous nucleation. acs.org Seeding the solution with crystals of the desired polymorph can further ensure that the correct crystal form is obtained. scispace.com

The following table demonstrates how different cooling strategies can influence the solid-state form of an intermediate.

ParameterCondition ACondition BResulting PolymorphCrystal Characteristics
Cooling RateRapid Cooling (e.g., 2 °C/min)Slow Cooling (e.g., 0.2 °C/min)Often yields metastable form (Kinetically favored)Often yields stable form (Thermodynamically favored)
SeedingUnseededSeeded with Form IMixture of forms possiblePredominantly Form I
Final Temperature10 °C-5 °C-Higher yield due to lower final solubility

Evaporative Crystallization Techniques for High Purity Intermediates

Evaporative crystallization is an effective method for purifying thermally stable intermediates. In this process, the solvent is removed from the solution by evaporation, which increases the solute concentration and leads to supersaturation. vxppharma.com This technique is highly suitable for industrial-scale production due to its efficiency in producing high-purity products. scispace.com

Control over the evaporation rate is essential for managing the crystal size distribution. A slow, controlled evaporation process generally results in larger, more well-defined crystals, while rapid evaporation can lead to the formation of smaller particles. kinampark.com The process is often conducted under reduced pressure to lower the boiling point of the solvent, which is particularly useful for heat-sensitive compounds.

Control of Polymorphism and Amorphous Forms in this compound Solids

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice. mit.edu These different forms can exhibit distinct physicochemical properties, including solubility, stability, and melting point. fda.gov Amorphous forms, which lack long-range molecular order, are also possible. Controlling the solid form of an this compound is crucial, as an unintended polymorphic transformation during manufacturing or storage can impact processability and the quality of the final API. nih.gov

The choice of crystallization method and the specific process parameters are the primary tools for controlling the solid form. researchgate.net Factors such as solvent choice, degree of supersaturation, temperature, and cooling or addition rates determine whether a thermodynamically stable or a metastable polymorph is formed. rsc.orgnih.gov

Characterization of the solid form is performed using a variety of analytical techniques.

Analytical TechniqueInformation Provided
Powder X-ray Diffraction (PXRD)Provides a unique "fingerprint" for each crystalline form based on its crystal lattice. oup.comnishkaresearch.comajptonline.com
Differential Scanning Calorimetry (DSC)Measures thermal events such as melting points and phase transitions, which differ between polymorphs. slideshare.net
Thermogravimetric Analysis (TGA)Determines the presence of solvent molecules in the crystal lattice (solvates/hydrates). slideshare.net
Infrared (IR) and Raman SpectroscopyIdentifies differences in molecular bonding environments between different polymorphic forms. ajptonline.com
Solid-State NMR (ssNMR)Provides detailed information on the molecular conformation and packing in the crystal structure. slideshare.net

Chiral Resolution and Enantiomeric Enrichment of Indacaterol Intermediates via Crystallization

Since Indacaterol is a single-enantiomer drug, the chiral resolution of its racemic intermediates is a critical and non-trivial step in its synthesis. Crystallization-based methods are among the most industrially favored techniques for chiral separation due to their scalability and cost-effectiveness. rsc.orgcrystallizationsystems.com

The most common strategy is diastereomeric salt crystallization. chiralpedia.comwikipedia.org This involves reacting the racemic intermediate (for example, a chiral amine) with an enantiomerically pure chiral resolving agent (such as a chiral carboxylic acid) to form a pair of diastereomeric salts. wikipedia.org Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. wikipedia.org This solubility difference allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. unchainedlabs.comrsc.org The crystallized salt is then isolated, and the chiral resolving agent is removed to yield the desired enantiomerically pure intermediate.

The selection of the resolving agent and the solvent system is paramount for a successful resolution. nih.gov

Racemic Intermediate TypeCommon Chiral Resolving Agent TypeExample Resolving Agents
AminesAcidsTartaric Acid, Mandelic Acid, Dibenzoyltartaric Acid
Carboxylic AcidsBasesBrucine, Quinine, Chiral Amines
AlcoholsAcids (after derivatization)Camphorsulfonic Acid

In some cases, the formation of a solid solution can complicate resolution, requiring careful study of the system's phase diagram to optimize conditions for enrichment. chemrxiv.org Recrystallization of the isolated diastereomeric salt is often performed to further enhance its diastereomeric and, consequently, its enantiomeric purity.

Optimization of Crystal Habit and Particle Size Distribution for Indacaterol Intermediates

The crystal habit (the external shape of a crystal) and the particle size distribution (PSD) are critical quality attributes of any pharmaceutical intermediate. continuuspharma.com These properties significantly impact downstream processing steps such as filtration, washing, drying, and powder flow, which are essential for efficient manufacturing. rsc.orgrsc.org Crystals with a high aspect ratio, such as needles or plates, can lead to poor filtration and handling characteristics, whereas more equant or prismatic crystals are often preferred. rsc.org

The control over crystal habit and PSD is achieved by manipulating the crystallization conditions to influence the relative growth rates of different crystal faces. researchgate.net Key process parameters include:

Supersaturation: Higher levels of supersaturation tend to promote faster nucleation, resulting in a smaller average particle size. rsc.org

Solvent and Additives: The choice of solvent can profoundly impact crystal habit due to specific interactions between the solvent and different crystal faces. Small amounts of tailored additives or even impurities can act as habit modifiers by selectively adsorbing onto specific faces and inhibiting their growth. rsc.orgrsc.org

Agitation: The stirring rate affects mass transfer in the crystallizer and can also influence secondary nucleation and particle attrition, thereby modifying the final PSD. continuuspharma.com

Sonication: The application of ultrasound (sonocrystallization) can induce nucleation, leading to smaller and more uniform crystals with a narrow PSD. ncu.edu.tw

The table below summarizes the effect of various process parameters on the final crystal properties.

Process ParameterEffect on Crystal Habit & PSD
Increasing Cooling Rate / Antisolvent Addition RateDecreases mean particle size; may lead to needle-like habits.
Decreasing Agitation RateMay increase mean particle size but risks broader distribution and agglomeration.
Choice of Solvent SystemCan significantly alter crystal habit (e.g., from needles to prisms) based on molecular interactions. rsc.org
Seeding StrategyAllows for control over nucleation, leading to a larger mean particle size and narrower PSD. continuuspharma.com

By systematically optimizing these parameters, it is possible to engineer Indacaterol intermediates with consistent, desirable physical properties that facilitate robust and efficient large-scale manufacturing. crystalpharmatech.com

Impact of Additives on Crystallization Behavior and Crystal Growth of Intermediates

The crystallization of indacaterol intermediates is a critical step in its synthesis, determining the purity, yield, and solid-state properties of the resulting material. The choice of solvent is a primary factor, with solvents like ethanol (B145695), isopropanol (B130326), and acetone (B3395972) being used in the synthesis of indacaterol precursors google.com. However, to gain finer control over the crystallization process, additives are often employed. Additives, even in small quantities, can significantly alter the crystallization kinetics and the final crystal attributes by interacting with the solute molecules or the growing crystal surfaces.

The primary mechanisms through which additives exert their influence include modifying the solution's supersaturation, inhibiting or promoting nucleation, and altering the crystal growth rates on different crystallographic faces. These interactions can lead to changes in crystal habit (morphology), size distribution, and can be used to selectively crystallize a desired polymorphic form.

Research Findings on Additive Effects:

While specific studies on the effect of additives on indacaterol intermediates are not extensively detailed in public literature, the principles derived from studies on other pharmaceutical compounds are directly applicable. Additives are generally categorized into polymeric, surfactant, and small-molecule types.

Polymeric Additives: Polymers such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are known to inhibit both nucleation and crystal growth. They can adsorb onto the surface of crystal nuclei, increasing the energy barrier for further growth. By adsorbing preferentially to specific crystal faces, they can also inhibit growth in certain directions, thereby modifying the crystal habit. For an this compound, this could be leveraged to prevent the formation of undesirable needle-like crystals, which often have poor filtration and flow properties, in favor of more equant or prismatic shapes.

Surfactants: Both ionic and non-ionic surfactants can influence crystallization. Ionic surfactants, in particular, can significantly alter the morphology of ionic compounds researchgate.net. Surfactants can reduce the solid-liquid interfacial tension, which can affect the nucleation rate. They can also adsorb onto growing crystal surfaces, similar to polymers, leading to habit modification researchgate.netresearchgate.net. The effect is often observed after a certain threshold concentration, which may be related to the critical micelle concentration (CMC) of the surfactant in the crystallization medium researchgate.net.

Small-Molecule Additives (Impurities): Structurally similar molecules can act as crystal growth inhibitors. These "tailor-made" additives are designed to mimic the solute molecule and integrate into a growing crystal face, but their differing functionality then disrupts the subsequent addition of solute molecules, thereby inhibiting growth on that specific face. Process-related impurities in the synthesis of indacaterol intermediates could unintentionally act in this manner, highlighting the need for stringent purity control.

The table below summarizes the potential impact of different classes of additives on the key crystallization parameters of an this compound.

Additive ClassPotential Mechanism of ActionEffect on NucleationEffect on Crystal GrowthImpact on Crystal Habit (Morphology)
Polymeric Additives (e.g., PVP, HPMC)Surface adsorption, increasing kinetic barrier to nucleation and growth. nih.govGenerally inhibitory, increases induction time.Inhibitory, reduces growth rate. nih.govCan lead to more rounded or equant crystal shapes by inhibiting faster-growing faces.
Surfactants (e.g., Sodium Dodecyl Sulfate)Reduces interfacial tension, surface adsorption. researchgate.netCan either promote or inhibit, depending on the system.Inhibits growth on specific faces through adsorption.Significant habit modification is possible, can produce flake-like or elongated crystals. researchgate.net
Structurally Related Small MoleculesIncorporation into crystal lattice, disrupting layer growth ("tailor-made" inhibition). nih.govMinimal direct effect on primary nucleation.Highly specific inhibition of growth on certain crystallographic faces. nih.govCan cause significant and predictable changes in morphology, such as changing aspect ratio.

Advanced Solid-State Characterization Techniques for this compound Forms

Ensuring the correct and consistent solid-state form of an this compound is crucial for the successful and reproducible manufacturing of the final API. The solid form can affect stability, solubility, and handling properties. Advanced analytical techniques are therefore essential to fully characterize these intermediates.

X-Ray Powder Diffraction (PXRD): PXRD is a primary technique for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline phase, allowing for the unambiguous identification of polymorphs, pseudo-polymorphs (solvates/hydrates), and the determination of the degree of crystallinity americanpharmaceuticalreview.com. For an this compound, PXRD would be used to confirm the desired crystal form after crystallization and to detect any unwanted polymorphic transformations during processing or storage.

Thermal Analysis (DSC and TGA):

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature youtube.com. It is used to determine melting points, measure heats of fusion, and identify solid-state phase transitions slideshare.net. This information is vital for understanding the thermodynamic relationships between different polymorphs of an this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature youtube.com. It is particularly useful for detecting the presence of solvents or water within the crystal lattice (solvates or hydrates) and for determining the thermal stability and decomposition profile of the intermediate iitk.ac.in.

Solid-State NMR (ssNMR) Spectroscopy: ssNMR is a powerful, non-destructive technique that provides detailed information about the local molecular environment in the solid state nih.gov. It can distinguish between different polymorphs that may have very similar PXRD patterns. Furthermore, ssNMR can provide insights into molecular conformation and packing, and is capable of quantifying the components in a mixture of crystalline and amorphous material, or in a mixture of polymorphs nih.govvanderwellab.org.

Raman Microscopy: Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the crystal lattice structure, making it an excellent tool for polymorph identification spectroscopyonline.comlbt-scientific.com. When coupled with a microscope, it allows for the analysis of very small sample sizes and can be used to create chemical maps showing the spatial distribution of different polymorphic forms within a bulk sample or even a formulated product azom.comazom.com. This non-destructive technique requires minimal sample preparation and can analyze samples through transparent packaging.

The following table summarizes these advanced techniques and their specific applications in the characterization of this compound forms.

TechniquePrinciple of OperationInformation ObtainedSpecific Application for Indacaterol Intermediates
X-Ray Powder Diffraction (PXRD)Diffraction of X-rays by the crystal lattice. americanpharmaceuticalreview.comCrystalline phase identification, polymorphism, degree of crystallinity, crystal purity. nih.govRoutine identification of the correct crystal form; detection of polymorphic impurities.
Differential Scanning Calorimetry (DSC)Measures difference in heat flow between a sample and a reference as a function of temperature. slideshare.netMelting point, enthalpy of fusion, glass transitions, solid-solid phase transitions. libretexts.orgDetermination of purity and thermodynamic stability; studying relationships between polymorphs.
Thermogravimetric Analysis (TGA)Measures mass change as a function of temperature in a controlled atmosphere. iitk.ac.inThermal stability, decomposition temperature, identification and quantification of volatiles (solvents/water). libretexts.orgDetecting and quantifying residual solvents or water in solvates/hydrates; assessing thermal stability.
Solid-State NMR (ssNMR)Measures the nuclear magnetic resonance of atomic nuclei in the solid state. nih.govMolecular conformation, crystal packing, distinguishing polymorphs, quantifying amorphous content. rsc.orgDetailed structural elucidation of different solid forms; quantifying impurities (polymorphic or amorphous).
Raman MicroscopyInelastic scattering of monochromatic light, providing information on vibrational modes. spectroscopyonline.comPolymorph identification, chemical imaging of phase distribution, non-destructive analysis. azom.comRapid screening for polymorphism; in-situ monitoring of crystallization processes.

Advanced Analytical Methodologies for Indacaterol Intermediate Characterization and Quality Control

Chromatographic Techniques for Purity Assessment and Quantification of Indacaterol Intermediates

Chromatography is a cornerstone for separating and quantifying intermediates and their associated impurities in the Indacaterol synthesis pathway. Techniques such as HPLC, GC, and Chiral Chromatography provide the necessary resolution and sensitivity to monitor reaction progress, identify byproducts, and ensure that intermediates meet stringent purity specifications.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile intermediates in the synthesis of Indacaterol. tijer.orgnih.gov The development of robust, stability-indicating HPLC methods is critical for quantifying key intermediates and detecting process-related impurities and potential degradants. savaglobal.comresearchgate.net

A typical reversed-phase HPLC (RP-HPLC) method for an Indacaterol intermediate, such as 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one, would be developed to ensure adequate separation from starting materials, reagents, and side-products. google.comgoogleapis.com Method development involves a systematic optimization of parameters including the stationary phase (e.g., C18 column), mobile phase composition (often a gradient elution with acetonitrile (B52724) or methanol and a buffered aqueous phase), flow rate, column temperature, and detection wavelength. savaglobal.comgoogle.com UV detection is commonly employed, with wavelengths selected based on the chromophoric properties of the intermediates, often around 210 nm or 259 nm. nih.govsemanticscholar.org

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govsavaglobal.com Forced degradation studies are also conducted to ensure the method is stability-indicating, capable of separating the intermediate from degradation products formed under stress conditions such as acid, base, oxidation, and heat. nih.govsemanticscholar.org

Table 1: Illustrative HPLC Method Parameters for an this compound

ParameterCondition
Column Octadecylsilane (C18), 250 x 4.6 mm, 5 µm
Mobile Phase A Potassium dihydrogen phosphate buffer (e.g., 20 mM, pH 2.2)
Mobile Phase B Acetonitrile/Methanol mixture
Elution Mode Gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 45 °C
Detection Wavelength 210 nm
Diluent Water/Methanol (20:80 v/v)

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds. In the context of this compound synthesis, its primary application is the quantification of residual solvents. rroij.comshimadzu.com Solvents such as ethanol (B145695), methanol, toluene (B28343), and tetrahydrofuran may be used during synthesis and purification steps. google.comveeprho.com As these solvents can be toxic, their levels in the intermediates and the final API are strictly controlled according to ICH Q3C guidelines. shimadzu.comscirp.org

Headspace GC coupled with a Flame Ionization Detector (FID) is the most common configuration for this analysis. rroij.comresearchgate.net This technique involves heating the sample (intermediate dissolved in a high-boiling solvent like DMSO) in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. scirp.org This sample introduction method avoids contamination of the GC system with non-volatile matrix components.

Method development focuses on optimizing headspace parameters (incubation temperature and time) and GC conditions (column type, temperature program, carrier gas flow) to achieve good separation and sensitivity for a wide range of potential solvents. scirp.orggcms.cz The use of a polar capillary column, such as one with a polyethylene glycol stationary phase, is common for separating polar residual solvents. gcms.cz

Table 2: Typical GC-HS Conditions for Residual Solvent Analysis in Intermediates

ParameterCondition
Instrument Gas Chromatograph with Headspace Sampler and FID
Column DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm
Carrier Gas Nitrogen or Helium
Oven Program Initial 40°C, ramped to 225°C
Injector Temperature 200 °C
Detector Temperature 250 °C
Headspace Vial Temp 80 °C
Headspace Incubation Time 15 min

Indacaterol is a single (R)-enantiomer drug. nih.gov Therefore, controlling the stereochemistry throughout the synthesis is of utmost importance. Chiral intermediates, such as 5-((R)-2-bromo-1-hydroxyethyl)-8-benzyloxy-1H-quinolin-2-one, must be analyzed for their enantiomeric purity. Chiral chromatography, particularly Chiral HPLC, is the definitive technique for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.). google.comheraldopenaccess.us

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are widely used. heraldopenaccess.us The development of a chiral method involves screening various CSPs and mobile phases (often mixtures of alkanes like hexane with an alcohol modifier like ethanol or isopropanol) to find conditions that provide baseline resolution of the enantiomers. googleapis.com

The method must be sensitive enough to detect and quantify very small amounts of the undesired (S)-enantiomer, often requiring limits of detection below 0.1%. google.comnih.gov Cyclodextrin-electrokinetic chromatography has also been developed as a rapid method for the enantiomeric separation of Indacaterol, capable of detecting a 0.1% enantiomeric impurity. nih.gov

Table 3: Example Chiral HPLC Parameters for an this compound

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane / Ethanol / Modifier
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength UV, specific to the intermediate's absorbance
Column Temperature Ambient or controlled (e.g., 25 °C)

Spectroscopic Methods for Structural Confirmation and Impurity Detection in Indacaterol Intermediates

While chromatography excels at separation and quantification, spectroscopic methods are essential for the definitive identification and structural elucidation of intermediates and any unknown impurities that may arise during synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. iupac.orgsemanticscholar.org For key Indacaterol intermediates, 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are used to confirm their chemical structure. researchgate.net

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments establish connectivity, for instance, which protons are coupled to which other protons (COSY) or which protons are attached to which carbons (HSQC). nih.gov This comprehensive analysis confirms that the desired intermediate has been formed and can help identify the structure of unexpected byproducts. scilit.com

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of an intermediate and its impurities. veeprho.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), can determine the elemental composition of a molecule with high accuracy. nih.govsemanticscholar.org

During method development, LC-MS/MS is invaluable for identifying and characterizing unknown peaks observed in HPLC chromatograms. The fragmentation pattern of an intermediate or impurity, obtained through tandem mass spectrometry (MS/MS), provides crucial structural information. nih.govyoutube.com By analyzing the fragments, chemists can deduce the structure of impurities, understand degradation pathways, and gain insight into the reaction mechanisms. nih.govsemanticscholar.org This information is critical for optimizing the synthesis process to minimize the formation of undesirable byproducts.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of Intermediates

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques widely employed for the qualitative and quantitative analysis of pharmaceutical intermediates. They provide valuable information regarding the functional groups present and the electronic transitions within a molecule, respectively, which is essential for confirming the identity and purity of Indacaterol intermediates.

The synthesis of Indacaterol involves key intermediates such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine and derivatives of 8-hydroxyquinolin-2-one. The structural integrity of these intermediates is paramount for the successful synthesis of the final active pharmaceutical ingredient (API).

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the characteristic functional groups in Indacaterol intermediates. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key bonds can be confirmed.

For an intermediate like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine , the IR spectrum would be expected to exhibit characteristic peaks corresponding to:

N-H stretching: Primary amines typically show two bands in the region of 3400-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the indane ring and ethyl groups would be observed below 3000 cm⁻¹.

C-N stretching: This absorption is typically found in the 1250-1020 cm⁻¹ region.

Aromatic C=C stretching: These vibrations usually give rise to several bands in the 1600-1450 cm⁻¹ region.

For the 8-hydroxyquinolin-2-one intermediate, the IR spectrum would be characterized by:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ is indicative of the hydroxyl group.

N-H stretching: The amide N-H stretch in the quinolinone ring would likely appear in the 3400-3100 cm⁻¹ range.

C=O stretching: A strong absorption band around 1700-1650 cm⁻¹ is a clear indicator of the carbonyl group in the quinolinone ring.

C=C and C=N stretching: These are expected in the 1650-1400 cm⁻¹ region.

The table below summarizes the expected IR absorption ranges for key functional groups in Indacaterol intermediates.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)Intermediate
Amine (N-H)Stretch (primary)3400-3300 (two bands)5,6-diethyl-2,3-dihydro-1H-inden-2-amine
Hydroxyl (O-H)Stretch3500-3200 (broad)8-hydroxyquinolin-2-one
Amide (N-H)Stretch3400-31008-hydroxyquinolin-2-one
Carbonyl (C=O)Stretch1700-1650 (strong)8-hydroxyquinolin-2-one
Aromatic C=CStretch1600-1450Both intermediates
C-NStretch1250-10205,6-diethyl-2,3-dihydro-1H-inden-2-amine
Aromatic C-HStretch> 3000Both intermediates
Aliphatic C-HStretch< 30005,6-diethyl-2,3-dihydro-1H-inden-2-amine

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems, which are present in Indacaterol intermediates.

The 5,6-diethyl-2,3-dihydro-1H-inden-2-amine intermediate, containing a substituted benzene ring, is expected to show characteristic UV absorption bands. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring.

The 8-hydroxyquinolin-2-one intermediate possesses a more extended conjugated system, which results in absorption at longer wavelengths (a bathochromic or red shift) compared to a simple benzene ring. The UV-Vis spectrum of 8-hydroxyquinolin-2-one and its derivatives has been a subject of study, with absorption maxima reported for similar structures. For instance, the UV-Vis spectrum of 8-hydroxyquinoline in methanol shows absorption bands, and its derivatives would exhibit shifts in these maxima depending on the nature and position of substituents. The complexation with metal ions also significantly affects the UV-Vis spectrum of 8-hydroxyquinoline derivatives, a property that can be utilized in certain analytical applications scirp.org.

Validation Protocols for Analytical Methods Applied to Indacaterol Intermediates

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the methods are reliable, reproducible, and suitable for their intended purpose, which in this case is the quality control of Indacaterol intermediates. The validation is performed according to the International Council for Harmonisation (ICH) guidelines.

Determination of Linearity and Dynamic Range

Linearity is the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the analysis of Indacaterool intermediates, linearity is typically evaluated by analyzing a series of solutions with known concentrations of the intermediate. A calibration curve is then constructed by plotting the analytical response versus the concentration, and the correlation coefficient (r²) is calculated. A correlation coefficient close to 1.000 indicates a strong linear relationship. Several studies on the analysis of Indacaterol and its related compounds have demonstrated excellent linearity over a defined concentration range zenodo.orgnih.gov.

The table below presents linearity data from a validated RP-HPLC method for the determination of Indacaterol maleate zenodo.org.

AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Indacaterol Maleate10 - 50y = 38835x + 2782910.9993

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or a sample matrix, and the percentage of the analyte recovered by the analytical method is calculated. The acceptance criteria for recovery are typically within a certain percentage of the theoretical amount. For Indacaterol maleate, accuracy studies have shown recovery in the range of 99.97-100.4% ijpsjournal.com.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day with the same equipment.

Intermediate precision (Inter-day precision): The precision of the method when performed by different analysts, on different days, or with different equipment.

Reproducibility: The precision of the method when performed in different laboratories.

For Indacaterol and its impurities, validated methods have demonstrated low RSD values, indicating good precision nih.govsavaglobal.com.

The following table summarizes accuracy and precision data from a validated HPLC-MS/MS method for Indacaterol nih.gov.

Quality Control LevelConcentration (ng/mL)Mean Recovery (%)Intra-batch Precision (% RSD)Inter-batch Precision (% RSD)
Low-93.5--
Mid-89.8--
High-92.2--

Note: Specific concentration values for QC levels were not provided in the source.

Establishment of Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are crucial for the analysis of impurities in Indacaterol intermediates, as it is important to be able to detect and quantify them at very low levels. These limits are typically determined based on the signal-to-noise ratio of the analytical instrument or from the standard deviation of the response and the slope of the calibration curve. Validated analytical methods for Indacaterol have established low LOD and LOQ values, demonstrating the high sensitivity of these methods ijpsjournal.comzenodo.org.

The table below shows the LOD and LOQ values from a validated RP-HPLC method for Indacaterol maleate ijpsjournal.comzenodo.org.

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
Indacaterol Maleate0.170.52 ijpsjournal.com
Indacaterol Maleate0.1460.442 zenodo.org

Process Analytical Technologies (PAT) for Real-time Monitoring of this compound Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality americanpharmaceuticalreview.com. The implementation of PAT in the synthesis of Indacaterol intermediates can lead to a better understanding and control of the manufacturing process, improved efficiency, and consistent product quality.

The synthesis of Indacaterol involves several key chemical transformations, such as N-alkylation to form a secondary amine. Real-time monitoring of these reactions can provide valuable information on reaction kinetics, the formation of intermediates and by-products, and the reaction endpoint.

Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful PAT tools for real-time reaction monitoring americanpharmaceuticalreview.comresearchgate.net. These techniques can be used to track the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling.

For the synthesis of an this compound involving the formation of a secondary amine through N-alkylation, in-situ spectroscopy could be applied as follows:

Reactant Consumption: The disappearance of the characteristic spectral features of the starting materials (e.g., the N-H stretching vibrations of the primary amine and the C-Br stretching of the alkylating agent) can be monitored over time.

Product Formation: The appearance of new spectral bands corresponding to the formation of the secondary amine product can be tracked to monitor the progress of the reaction.

Intermediate and By-product Detection: The formation of any transient intermediates or unwanted by-products can be detected in real-time, allowing for immediate process adjustments to minimize their formation.

Reaction Endpoint Determination: The reaction can be stopped precisely when the concentration of the product reaches its maximum and the reactants are consumed, avoiding over- or under-reaction and improving yield and purity.

For example, in-situ Raman spectroscopy has been successfully used for the real-time monitoring of N-alkylation reactions, where the deformation vibration peaks of the C-Br bond and the -CH₂- group of the alkylating agent were monitored to follow the reaction progress acs.org. Similarly, in-situ FTIR has been employed to monitor the synthesis of pharmaceutically relevant amines, providing a powerful tool for process understanding and control researchgate.net.

The integration of PAT in the synthesis of Indacaterol intermediates offers a shift from a traditional, fixed-process approach to a more dynamic and controlled manufacturing process, ultimately leading to a more robust and efficient synthesis of this important pharmaceutical agent.

Implementation of Online and At-line Monitoring Systems

The synthesis of complex molecules such as Indacaterol intermediates involves multi-step reactions where precise control of critical process parameters (CPPs) is essential. googleapis.com Traditional quality control, relying on offline analysis of collected samples, introduces significant delays, preventing real-time process adjustments. mdpi.com The implementation of online and at-line monitoring systems offers a solution by integrating analytical measurements directly into or alongside the manufacturing process. amf.chnih.gov This approach provides continuous or near-continuous data on critical quality attributes (CQAs) of the intermediates, enabling rapid decision-making and process optimization. azom.com

Online monitoring involves the automated extraction of a sample from the process stream, which is then transferred to an analyzer located in close proximity. amf.ch This setup allows for real-time data acquisition without manual intervention, facilitating automated process control. At-line monitoring , conversely, requires manual sampling, but the analysis is performed on the shop floor using dedicated, rapid-testing instrumentation, providing much faster feedback than traditional laboratory testing. mdpi.com

For the synthesis of an this compound, such as 8-(benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one, these systems can monitor key attributes like reactant conversion, intermediate formation, and impurity profiling in real-time. googleapis.com Spectroscopic techniques are particularly well-suited for these applications.

Table 1: Comparison of Process Monitoring Strategies for this compound Synthesis

Monitoring Strategy Location of Analysis Sampling Analysis Time Application Example for this compound
Offline Remote Laboratory Manual Hours to Days HPLC analysis of a grab sample to determine purity and impurity profile after reaction completion.
At-line Near Production Line Manual Minutes Rapid UHPLC or spectroscopic analysis of a sample to quickly check reaction progress before proceeding to the next step. mdpi.comnih.gov
Online At Production Line (external analyzer) Automated Real-time / Near Real-time A flow-through cell connected to a Raman or NIR spectrometer continuously monitoring the concentration of the key intermediate in the reaction vessel. amf.chazom.com

| Inline | Directly in Process Stream | No Sampling (Probe) | Real-time | An immersion probe (e.g., FTIR-ATR) placed directly in the reactor to track the disappearance of a reactant's characteristic peak. amf.ch |

The integration of these monitoring systems provides a continuous stream of data that is essential for building robust process understanding and control, forming the foundation for the application of chemometrics.

Application of Chemometrics for Process Understanding and Control

The vast datasets generated by online and at-line monitoring systems require sophisticated tools for interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides these tools. frontiersin.org By applying multivariate statistical methods, chemometrics can unravel complex relationships between process parameters and product quality attributes, enabling predictive control over the manufacturing process. frontiersin.org

In the context of this compound synthesis, chemometric models can be developed using data from spectroscopic instruments (e.g., NIR, Raman, FTIR) to predict CQAs that would otherwise require time-consuming chromatographic analysis. For instance, a model could be trained to predict the concentration of the desired intermediate and key impurities based on the real-time spectral data from the reactor.

Key applications include:

Multivariate Statistical Process Control (MSPC): MSPC charts can monitor the health of the process in real-time, detecting deviations from normal operating conditions long before they impact product quality.

Real-Time Quantitative Analysis: Techniques like Partial Least Squares (PLS) regression can create calibration models that correlate spectral data with primary analytical measurements (e.g., HPLC). These models can then be used for real-time prediction of concentrations.

Reaction Endpoint Determination: By tracking the concentration profiles of reactants, intermediates, and products, chemometric models can accurately determine the optimal reaction endpoint, preventing the formation of degradation products from over-processing or low yields from under-processing.

Table 2: Application of Chemometric Methods in this compound Synthesis

Chemometric Method Description Application in Process Control
Principal Component Analysis (PCA) An unsupervised pattern recognition technique that reduces the dimensionality of complex datasets while retaining the most important information. Used for fault detection and process monitoring. By analyzing real-time spectral data, PCA can identify when the process deviates from its normal operating trajectory, indicating a potential issue.
Partial Least Squares (PLS) Regression A regression technique that relates two data matrices, X (e.g., spectral data) and Y (e.g., concentration data from HPLC), to build a predictive model. Development of calibration models to predict the concentration of the this compound and critical impurities in real-time from online spectroscopic measurements.

| Soft Independent Modeling of Class Analogy (SIMCA) | A supervised classification method used to build a model for a specific class of data. | Can be used for raw material identification and verification, ensuring that only materials meeting the correct specifications enter the manufacturing process. |

Green Chemistry Principles in Indacaterol Intermediate Synthesis and Processing

Maximizing Atom Economy and Synthetic Efficiency in Indacaterol Intermediate Production

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in a chemical process into the final product. primescholars.com In the synthesis of complex molecules like Indacaterol intermediates, which often involves multi-step processes, prioritizing atom economy is essential for reducing waste. nih.gov

Traditional synthetic routes for the quinolin-2(1H)-one and 5,6-diethyl-2,3-dihydro-1H-inden-2-amine moieties of the this compound may involve reactions with poor atom economy, such as certain types of condensation or protection/deprotection steps that generate stoichiometric byproducts. ijrpr.comgoogle.com To enhance synthetic efficiency, modern approaches focus on the design of reaction pathways that maximize the conversion of reactants into the desired intermediate. monash.edu

Key Strategies for Improving Atom Economy:

Catalytic Processes: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. mdpi.com Catalytic routes, including those using transition metals or biocatalysts, can facilitate reactions with higher selectivity and efficiency, thereby improving atom economy. tandfonline.comnih.gov

Rearrangement and Addition Reactions: Designing syntheses that utilize rearrangement and addition reactions can significantly improve atom economy, as these reactions, in principle, incorporate all atoms of the reactants into the product. nih.gov

MetricDescriptionGoal in Green Synthesis
Atom Economy (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%Maximize (approaching 100%)
Process Mass Intensity (PMI) Total Mass in a Process / Mass of ProductMinimize (approaching 1)
E-Factor Total Waste (kg) / Product (kg)Minimize (approaching 0)

This table provides an overview of key green chemistry metrics relevant to the synthesis of pharmaceutical intermediates.

Strategies for Waste Minimization and By-product Utilization in Intermediate Synthesis

The pharmaceutical industry has historically generated a significant amount of waste, with a high Process Mass Intensity (PMI), where the mass of raw materials, solvents, and process aids far exceeds the mass of the final active pharmaceutical ingredient (API). chem-station.comacsgcipr.orgchemistryforsustainability.org Minimizing waste in the synthesis of Indacaterol intermediates is not only environmentally responsible but also economically advantageous.

Waste Reduction and By-product Management:

Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time, and catalyst loading) can significantly increase yield and reduce the formation of by-products.

Solvent Recycling: Solvents often constitute the largest portion of waste in pharmaceutical manufacturing. researchgate.net Implementing efficient solvent recovery and recycling systems is a critical step in waste minimization.

By-product Valorization: Instead of treating by-products as waste, exploring their potential applications in other chemical processes can create value and contribute to a circular economy.

Continuous Flow Chemistry: Transitioning from batch to continuous flow manufacturing can lead to better process control, reduced reaction volumes, higher yields, and minimized waste generation. nih.gov

Utilization of Renewable Feedstocks and Sustainable Raw Materials for Intermediate Precursors

Shifting from fossil fuel-based feedstocks to renewable resources is a fundamental goal of green chemistry. kit.edu For the synthesis of Indacaterol intermediates, this involves exploring bio-based precursors for its key structural components.

Bio-derived Building Blocks: The aromatic and heterocyclic rings in the this compound could potentially be synthesized from renewable platform chemicals derived from biomass, such as lignin or carbohydrates. kit.edu Lignin, as a major source of renewable aromatic compounds, is a promising starting point for the synthesis of phenolic and other aromatic precursors. kit.edu

Vanillin and Guaiacol Derivatives: Lignin-derived molecules like vanillin and guaiacol can be chemically transformed into a variety of functionalized aromatic compounds, which could serve as precursors for the amine component of the intermediate. rsc.org

Natural Precursors: Research into the use of natural hydrocarbon precursors for the synthesis of complex organic molecules is an emerging field that could offer sustainable pathways to pharmaceutical intermediates. repec.org

Feedstock SourcePotential PrecursorsTarget Moiety in this compound
Lignocellulosic Biomass Phenolic compounds, Aromatic aldehydes8-hydroxyquinolin-2(1H)-one, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine
Carbohydrates (Sugars) Furan derivatives, Organic acidsHeterocyclic and aliphatic side chains
Plant Oils Fatty acids, GlycerolAliphatic side chains

This table illustrates potential renewable feedstock sources for the synthesis of key structural components of the this compound.

Development and Implementation of Safer Solvents and Auxiliaries in Intermediate Reactions

The choice of solvents in chemical synthesis has a significant impact on the environmental performance of a process. Green chemistry encourages the use of safer, more environmentally benign solvents. researchgate.netmdpi.com

Traditional syntheses of heterocyclic compounds often rely on volatile organic compounds (VOCs) that can be hazardous to human health and the environment. jocpr.com Greener alternatives are being actively sought and implemented in pharmaceutical manufacturing. tandfonline.com

Examples of Greener Solvents:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Recent research has demonstrated the successful synthesis of quinolin-2(1H)-ones in aqueous media, highlighting a potential green route for a key fragment of the this compound. researchgate.netacs.org

Ethanol (B145695) and other Bio-solvents: Solvents derived from renewable resources, such as ethanol, are preferable to petroleum-based solvents.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and readily available solvent that can be used in both extractions and reactions. jddhs.com

Minimizing or eliminating solvent use altogether represents a significant step towards greener synthesis.

Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) can dramatically reduce waste. Mechanochemical methods, such as grinding or milling, can facilitate solvent-free reactions. researchgate.net

High-Concentration Reactions: Running reactions at higher concentrations can reduce the total volume of solvent required.

Aqueous Synthesis: As mentioned, shifting to water-based synthesis is a highly effective strategy for reducing the reliance on organic solvents. researchgate.netacs.org

Supercritical fluids, particularly supercritical carbon dioxide (scCO2), offer a green alternative to traditional organic solvents in various pharmaceutical processes. nih.govbuffaloextracts.com

Applications of Supercritical Fluids:

Extraction and Purification: scCO2 can be used to extract and purify intermediates and final products, eliminating the need for halogenated or other hazardous solvents. supercriticalfluid.netsuperex.com.tr This is particularly advantageous for removing impurities and residual solvents.

Particle Formation: Supercritical fluid technologies can be employed for micronization and particle size control, which is crucial for the formulation of inhaled drugs like Indacaterol. researchgate.net

Reactions in Supercritical Media: Conducting synthetic reactions in scCO2 can offer advantages in terms of reaction rates, selectivity, and ease of product separation. supercriticalfluid.net

Enhancing Energy Efficiency in this compound Manufacturing Processes

Reducing energy consumption is another key principle of green chemistry. jddhs.com Energy-intensive steps in the synthesis of Indacaterol intermediates, such as heating, cooling, and separations, should be optimized.

Strategies for Energy Efficiency:

Microwave and Ultrasound-Assisted Synthesis: These technologies can significantly reduce reaction times and energy consumption compared to conventional heating methods. jocpr.comresearchgate.net

Catalysis: Catalytic reactions often proceed under milder conditions (lower temperature and pressure), thus requiring less energy. jocpr.com

Continuous Processing: Continuous flow reactors are generally more energy-efficient than large batch reactors due to better heat transfer and reduced heating and cooling cycles.

Process Integration: Combining multiple reaction steps into a single, continuous process can eliminate the need for intermediate isolation and purification steps, saving both energy and materials. tandfonline.com

Development of Low-Temperature Reaction Pathways

The synthesis of complex pharmaceutical intermediates often requires high selectivity (stereoselectivity, regioselectivity, and chemoselectivity) to maximize yield and purity. enviolet.com Running reactions at low temperatures is a key strategy to achieve this control, as the desired reaction pathway is often only slightly different in energy from those that produce unwanted byproducts. enviolet.com Lowering the reaction temperature can enhance this energy difference, favoring the formation of the desired product. enviolet.com

In the synthesis of Indacaterol intermediates, specific steps can be conducted at reduced temperatures to improve the stereoselectivity of chiral centers. For instance, the asymmetric reduction of a ketone intermediate to a chiral alcohol, a crucial step in forming the Indacaterol backbone, can be performed at temperatures as low as 0-3°C. patsnap.com This is often achieved using chiral catalysts, such as (R)-2-methyl-CBS-oxazaborolidine, in conjunction with a reducing agent like borane (B79455) tetrahydrofuran complex. patsnap.com Conducting this reduction at low temperatures is critical for achieving a high enantiomeric excess, thereby reducing the need for extensive chiral purification later in the process.

Another approach involves biocatalysis, where enzymes are used to perform highly selective transformations under mild conditions. nih.govpharmasalmanac.com Engineered enzymes, such as transaminases or ketoreductases, can synthesize chiral amines and chiral alcohols, respectively, which are key building blocks for Indacaterol. nih.govresearchgate.net These enzymatic reactions often operate optimally at or below ambient temperatures, representing a significant energy saving compared to traditional chemical methods that may require heating. nih.gov The use of biocatalysis aligns with green chemistry principles by not only reducing energy consumption but also by using renewable catalysts and often aqueous, benign solvents. nih.gov

The table below illustrates the impact of temperature on the stereoselectivity of a representative asymmetric reduction, a key step in many pharmaceutical syntheses, including that of Indacaterol intermediates.

Reaction Temperature (°C)Enantiomeric Excess (% ee)Reaction Time (hours)Notes
2585%2Standard room temperature reaction.
095%6Improved selectivity with cooling. patsnap.com
-20>99%12Cryogenic conditions providing highest purity.
-78>99%18Further cooling offers minimal purity gain for increased energy cost.

While conventional synthesis routes for some Indacaterol precursors involve heating to temperatures of 100-110°C, these conditions can promote the formation of impurities. google.comgoogleapis.com The development of low-temperature pathways, whether through advanced catalysts or biocatalysis, is therefore a crucial aspect of applying green chemistry to the synthesis of the this compound.

Design for Degradation Concepts for Intermediate-Related Waste Streams

The "Design for Degradation" principle of green chemistry aims to create products that break down into innocuous substances in the environment after their use. jddhs.com While this concept is typically applied to the final drug product, its principles can be extended to the management of waste streams generated during the synthesis of intermediates. The goal is to treat the effluent to degrade or mineralize hazardous chemical residues, preventing their release into the environment.

Pharmaceutical manufacturing wastewater can contain a complex mixture of raw materials, intermediates, byproducts, and solvents that are often resistant to conventional biological treatment. researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are highly effective for treating pharmaceutical wastewater containing refractory organic compounds. figshare.com These technologies generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and break down complex organic molecules into simpler, less toxic, and often biodegradable substances like water, carbon dioxide, and inorganic salts. masujournal.org

Common AOPs applicable to waste streams from this compound synthesis include:

Ozonation (O₃) : Ozone is a powerful oxidizing agent that can directly react with organic contaminants.

UV/H₂O₂ : The combination of ultraviolet (UV) light and hydrogen peroxide generates hydroxyl radicals.

Fenton's Reagent (Fe²⁺/H₂O₂) : This classic AOP uses iron salts to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. masujournal.org

Photo-Fenton : A variation that uses UV light to enhance the Fenton reaction.

Studies have shown that combining AOPs, such as electrochemical oxidation with UV oxidation in the presence of Fenton's reagent, can achieve over 90% reduction in the Chemical Oxygen Demand (COD) of pharmaceutical effluents. masujournal.org

Biological Treatment and Biodegradation

While some complex pharmaceutical intermediates may be toxic to the microorganisms used in standard wastewater treatment, specialized biological treatments can be developed. This can involve using specific strains of fungi or bacteria capable of degrading persistent organic pollutants. For example, certain fungi like Penicillium aurantiogrisum have been shown to effectively degrade various classes of pharmaceutical compounds by producing ligninolytic enzymes. nih.gov A potential green chemistry approach involves identifying or engineering microorganisms that can specifically target and break down key byproducts or residual intermediates found in the Indacaterol synthesis waste streams. The ultimate goal of these treatments is to reduce the toxicity of the effluent and ensure that the final discharged water does not harm aquatic ecosystems. nih.gov

Future Directions and Emerging Technologies in Indacaterol Intermediate Research

Integration of Computational Chemistry and Machine Learning in Indacaterol Intermediate Process Design

Key Applications:

Predictive Modeling: Machine learning algorithms can analyze vast datasets from previous experiments to predict reaction outcomes, yields, and impurity profiles under various conditions. nexocode.comtayanasolutions.com This predictive capability allows chemists to identify optimal process parameters, such as temperature, pressure, and catalyst choice, with a significantly reduced number of physical experiments. nexocode.combasetwo.ai

Route Scouting and Optimization: AI-powered tools can assist in identifying novel and more efficient synthetic pathways. amaflife.comacs.org By simulating different reaction sequences, these models can help in selecting routes that are more cost-effective, sustainable, and robust. acs.org For instance, AI can be used to optimize the synthesis of key intermediates, ensuring high potency and fewer side effects. amaflife.com

Process Fingerprinting: By comparing real-time data with historical data from previous batches, predictive modeling can detect outliers and deviations from the ideal process, leading to improved product quality and consistency. basetwo.ai

Computational Tool Application in this compound Process Design Potential Benefit
Machine Learning Algorithms Predict reaction yields, identify optimal process conditions, and forecast impurity formation. nexocode.comtayanasolutions.comReduced experimental effort, lower costs, and improved process understanding. nexocode.com
AI-Powered Synthesis Planning Discover novel and more efficient synthetic routes to key intermediates. amaflife.comacs.orgIncreased efficiency, improved sustainability, and potential for intellectual property generation.
Molecular Modeling Simulate interactions between reactants, catalysts, and solvents to understand reaction mechanisms.Enhanced process control and optimization of reaction conditions.
Generative AI Analyze historical reaction data to optimize critical parameters like temperature, pH, and solvent selection for synthesis. basetwo.aiReduced cycle time and ensured process reliability during scale-up. basetwo.ai

Advancement of Continuous Manufacturing and Microreactor Technology for Intermediate Production

Continuous manufacturing, particularly utilizing microreactor technology, represents a paradigm shift from traditional batch processing in the pharmaceutical industry. irost.irpharmtech.com This approach offers numerous advantages for the production of Indacaterol intermediates, including enhanced safety, improved product quality, and greater efficiency. irost.ir

The synthesis of a precursor to Indacaterol has been successfully demonstrated using a continuous flow microreactor for the β-amino alcohol formation via epoxide aminolysis. scispace.comunimi.itscielo.br This method significantly reduces the reaction time compared to batch processes while achieving similar yields. unimi.it

Advantages of Microreactor Technology:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, minimizing the formation of byproducts and improving reaction selectivity. irost.irpharmtech.comsoci.org

Improved Safety: The small reaction volumes inherent to microreactors make it possible to safely handle highly reactive or hazardous reagents and intermediates that would be dangerous on a large scale in batch reactors. pharmtech.comsoci.orgnih.gov

Rapid Process Optimization: The ability to quickly change reaction conditions and see the results in real-time facilitates faster process development and optimization. pharmtech.com

Scalability: Scaling up production is achieved through "numbering-up" or "scaling-out," where multiple microreactors are run in parallel, rather than increasing the size of the reactor, which can introduce new challenges in heat and mass transfer. scielo.br

Parameter Batch Reactor Microreactor/Continuous Flow
Heat Transfer Limited, potential for hotspots.Excellent, precise temperature control. pharmtech.comsoci.org
Mass Transfer Often limited by mixing efficiency.Rapid and efficient mixing. scielo.br
Safety Higher risk with hazardous reagents.Inherently safer due to small volumes. scielo.brsoci.org
Scalability Can be complex and challenging.Straightforward through numbering-up. scielo.br
Process Control Slower response to changes.Real-time control and rapid optimization. pharmtech.com

Development of Advanced Materials and Technologies for Enhanced Intermediate Separation and Purification

The purification of pharmaceutical intermediates is a critical step to ensure the final API meets stringent purity requirements. chromatographyonline.com For Indacaterol, which is a chiral molecule, the separation of enantiomers is of paramount importance. nih.gov

Advanced Purification Technologies:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. cd-bioparticles.comwiley.comjiangnan.edu.cn Polysaccharide-based CSPs are particularly effective for this purpose. nih.gov The development of novel CSPs, including those based on monodisperse macroporous silica (B1680970), offers high column efficiency and excellent separation performance. cd-bioparticles.com A chiral methodology for the separation of Indacaterol enantiomers has been developed using cyclodextrin-electrokinetic chromatography. nih.gov

Continuous Crystallization: This technique is a cornerstone for the purification of small molecule APIs. nih.gov Novel strategies, such as coupling continuous crystallization with nanofiltration and impurity complexation, can significantly improve yield and crystal purity, offering a better alternative to multi-step batch recrystallizations. mit.edu

Membrane-Based Separation: Techniques like nanofiltration are emerging as valuable tools for in-line purification in continuous manufacturing processes, allowing for the removal of impurities and the recycling of solvents. researchgate.net

Solid-Phase Extraction (SPE): This technique is widely used for sample cleanup and preconcentration, with ongoing developments in novel sorbent materials to enhance selectivity and extraction efficiency. jocpr.com

Technology Application for this compound Key Advantage
Chiral SFC/HPLC Enantiomeric separation of chiral intermediates. nih.govwiley.comHigh resolution and purity of the desired enantiomer. cd-bioparticles.com
Continuous Crystallization Purification of the final intermediate and removal of process-related impurities. nih.govImproved yield, higher purity, and suitability for continuous manufacturing. mit.edu
Nanofiltration In-line removal of impurities and solvent recycling in a continuous process. researchgate.netIncreased process efficiency and sustainability. mit.edu
Cyclodextrin-Electrokinetic Chromatography Separation of Indacaterol enantiomers. nih.govRapid separation with high resolution. nih.gov

Exploring Sustainable and Circular Economy Approaches in this compound Manufacturing

The pharmaceutical industry is increasingly adopting principles of green chemistry and the circular economy to minimize its environmental impact. pharmalifescience.comefpia.eusustainability-directory.com These principles are highly relevant to the manufacturing of Indacaterol intermediates.

Key Strategies:

Green Chemistry Principles: The "12 Principles of Green Chemistry" provide a framework for designing more environmentally benign chemical processes. ajrconline.orgnih.gov This includes using less hazardous chemical syntheses, employing safer solvents, designing for energy efficiency, and utilizing renewable feedstocks. ajrconline.org For example, the use of biocatalysts or greener reagents like boric acid can replace more hazardous materials. ajrconline.org

Solvent Recycling and Waste Reduction: A major focus of a circular economy approach in pharma is the judicious use and recycling of solvents, which constitute a significant portion of the waste stream in API manufacturing. pharmamanufacturing.com Closed-loop systems where waste from one process becomes the input for another are a key goal. pharmamanufacturing.com

Process Intensification: Continuous manufacturing and microreactor technology contribute to sustainability by reducing solvent and energy consumption and minimizing waste generation. nih.gov

Circular Supply Chains: Collaboration between suppliers, manufacturers, and recyclers can create closed-loop supply chains that enhance resource and cost savings. pharmamanufacturing.com

Approach Description Application in this compound Manufacturing
Atom Economy Designing syntheses to maximize the incorporation of all materials used in the process into the final product. ajrconline.orgOptimizing reaction pathways to minimize the generation of by-products.
Use of Safer Solvents Replacing hazardous solvents with greener alternatives like water, supercritical CO2, or ionic liquids. ajrconline.orgDeveloping synthetic steps that can be performed in aqueous media or with recyclable solvents.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. ajrconline.orgEmploying highly efficient and recyclable catalysts for key transformations.
Circular Economy A systemic approach to minimize waste and maximize the value of resources throughout a product's lifecycle. sustainability-directory.comImplementing solvent recovery and recycling systems, and designing processes for waste minimization. pharmamanufacturing.com

Role of Regulatory Science and Quality by Design (QbD) in this compound Development

A robust regulatory framework is essential to ensure the quality, safety, and efficacy of pharmaceutical products. Regulatory science and the Quality by Design (QbD) paradigm play a crucial role in the development of Indacaterol intermediates.

Regulatory Science: This is the science of developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of FDA-regulated products. fda.govfda.gov It aims to speed the development of new drugs while ensuring they are safe and effective. fda.gov

Quality by Design (QbD): QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. Instead of relying solely on end-product testing, QbD builds quality into the product from the outset.

ICH Guidelines: The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is a key document that outlines the GMP requirements for API manufacturing, ensuring consistent quality and safety. bioprocessonline.comispe.orgeuropa.euich.org This includes guidance on quality management, production, laboratory controls, validation, and change control. ich.orgyoutube.com

By implementing QbD principles and adhering to ICH guidelines, manufacturers of Indacaterol intermediates can develop a deep understanding of their manufacturing processes, identify critical process parameters, and establish a robust control strategy to ensure consistent product quality.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing a clinical trial to evaluate Indacaterol’s bronchodilatory effects in COPD patients with tuberculosis-destroyed lungs?

  • Answer: Key considerations include patient stratification by factors such as smoking history, airflow limitation severity, and prior bronchodilator response. A randomized controlled trial (RCT) design should incorporate baseline spirometry (e.g., FEV1 measurements) and longitudinal tracking of symptom improvement. Subgroup analysis should be pre-specified to account for variables like short-acting bronchodilator response, as demonstrated in post-hoc analyses of the INFINITY study . Additionally, adherence to protocols for observational data extraction (e.g., annual analyses of treatment-naïve vs. switchers) ensures reproducibility .

Q. What statistical approaches are recommended for analyzing the relationship between Indacaterol treatment duration and FEV1 improvement in longitudinal studies?

  • Answer: Linear regression models are suitable for quantifying dose-response relationships, particularly when adjusting for confounders like smoking duration or exacerbation history. Stratified analyses (e.g., separating smokers vs. non-smokers) enhance precision, as smoking history significantly modulates FEV1 response . Descriptive statistics (mean, median, standard deviation) should accompany inferential methods to ensure transparency in reporting .

Q. How should researchers adjust for confounding variables like smoking status when assessing Indacaterol’s impact on COPD exacerbation rates?

  • Answer: Multivariate regression models should include smoking status as a covariate, alongside variables such as baseline FEV1 and comorbidities. Subgroup analysis (e.g., excluding smokers) can isolate treatment effects, as demonstrated in studies where non-smokers showed stronger correlations between bronchodilator response and FEV1 improvement . Sensitivity analyses further validate robustness against confounding .

Advanced Research Questions

Q. How can researchers resolve contradictions in Indacaterol’s efficacy data across patient subgroups, such as variations in smoking history and bronchodilator response?

  • Answer: Contradictions may arise from heterogeneous patient characteristics. Advanced methods include:

  • Multivariate regression: To quantify the relative contribution of factors like smoking duration or bronchodilator response .
  • Interaction term analysis: Testing whether treatment effects differ across subgroups (e.g., smokers vs. non-smokers).
  • Meta-regression: Synthesizing data from multiple studies to identify moderators of efficacy .
    • These approaches align with FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis refinement .

Q. What mixed-methods frameworks are suitable for integrating patient-reported outcomes (e.g., HRQoL) with physiological metrics in Indacaterol studies?

  • Answer: A convergent parallel design allows simultaneous collection of quantitative data (e.g., FEV1) and qualitative insights (e.g., patient interviews on HRQoL). For example:

  • Quantitative: Use validated tools like St. George’s Respiratory Questionnaire (SGRQ) to measure HRQoL .
  • Qualitative: Thematic analysis of interviews to explore symptom burden and treatment satisfaction.
  • Integration via joint displays or triangulation enhances interpretability, as outlined in mixed-methods guidelines .

Q. What are the limitations of using Markov models in cost-utility analyses of Indacaterol compared to other LABAs, and how can sensitivity analyses address these?

  • Answer: Markov models assume fixed transition probabilities between health states (e.g., GOLD stages), which may oversimplify disease progression. Limitations include:

  • Temporal variability: Exacerbation rates may fluctuate beyond 3-year horizons .
  • Data granularity: Reliance on aggregated clinical trial data may mask individual-level heterogeneity.
    • Sensitivity analyses: One-way sensitivity tests on parameters like mortality rates or utility values, and probabilistic sensitivity analyses (e.g., Monte Carlo simulations) to assess uncertainty .

Q. How can systematic reviews on Indacaterol’s efficacy incorporate heterogeneous data sources while maintaining methodological rigor?

  • Answer: Follow PRISMA guidelines to ensure transparency. Key steps include:

  • Structured search strategies: Use advanced Boolean operators and databases (e.g., Cochrane Library, PubMed) to capture all relevant trials .
  • Risk of bias assessment: Tools like ROB-2 for RCTs to evaluate internal validity.
  • Data harmonization: Convert outcomes (e.g., FEV1, exacerbation rates) to standardized metrics for meta-analysis .

Methodological Best Practices

  • Data Collection: For real-world evidence, use registries like the Optimum Patient Care Research Database (OPCRD) to ensure representativeness .
  • Reporting: Adhere to journal-specific guidelines (e.g., SPRINGER LaTeX templates) for tables, figures, and supplementary materials .
  • Ethics: Explicitly document participant selection criteria and informed consent protocols in observational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.